Pyrrolomycin D
Description
This compound has been reported in Streptomyces vitaminophilus with data available.
from Streptomyces strain SF-2080; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
81910-07-8 |
|---|---|
Molecular Formula |
C11H4Cl5NO2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(3,5-dichloro-2-hydroxyphenyl)-(3,4,5-trichloro-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H4Cl5NO2/c12-3-1-4(9(18)5(13)2-3)10(19)8-6(14)7(15)11(16)17-8/h1-2,17-18H |
InChI Key |
IJODRMYZNYTFTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl |
Other CAS No. |
81910-07-8 |
Synonyms |
pyrrolomycin D |
Origin of Product |
United States |
Foundational & Exploratory
Pyrrolomycin D: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolomycin D is a potent, broad-spectrum antibiotic belonging to the pyrrolomycin family of halogenated polyketides. First discovered as a metabolite of various Actinomycetes, notably Streptomyces species, its complex structure and significant antimicrobial activity have made it a subject of interest in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying biosynthetic pathways.
Introduction
The pyrrolomycins are a class of highly halogenated antibiotics produced by various bacteria, including Actinosporangium vitaminophilum and Streptomyces species.[1][2] this compound, chemically identified as 2,3,4-trichloro-5-(3',5'-dichloro-2'-hydroxybenzoyl)pyrrole, is distinguished by its pentachlorinated structure.[3] It exhibits a broad spectrum of antimicrobial activity, showing potency against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] This activity, coupled with its unique chemical architecture, makes this compound a compelling candidate for further investigation in the development of new antimicrobial agents.
Physicochemical and Biological Properties
A summary of the known physicochemical and biological properties of this compound is presented below.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₄Cl₅NO₂ | [3] |
| Molecular Weight | 359.4 g/mol | [3] |
| IUPAC Name | (3,5-dichloro-2-hydroxyphenyl)-(3,4,5-trichloro-1H-pyrrol-2-yl)methanone | [3] |
| CAS Number | 81910-07-8 | [3] |
Note: Detailed experimental data for melting point, UV-Vis absorption, and specific NMR and MS fragmentation are not consistently available in publicly accessible literature and would require direct experimental determination.
Biological Activity: Minimum Inhibitory Concentrations (MIC)
This compound has demonstrated significant in vitro activity against a range of microbial pathogens. The following table compiles reported MIC values.
| Target Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | SH1000 | 0.025 | ≤0.069 | [4] |
| Staphylococcus aureus | 209P JC-1 | - | ≤0.069 | [5] |
| Streptococcus pneumoniae | - | 0.025 | ≤0.069 | [4] |
| Streptococcus faecalis | ATCC 8043 | - | ≤0.069 | [5] |
| Bacillus anthracis | - | - | ≤0.069 | [5] |
| Escherichia coli | ΔtolC mutant | 0.025 | ≤0.069 | [4] |
| Escherichia coli | - | - | 4.34 - 34.78 | [5] |
Experimental Protocols
This section details the methodologies for the fermentation of Streptomyces sp. UC 11065, and the subsequent extraction and purification of this compound.
Fermentation of Streptomyces sp. UC 11065
The production of this compound can be achieved through submerged fermentation of Streptomyces sp. UC 11065. The following protocol is based on established methods for this strain.[2]
3.1.1. Media Composition
-
Seed Medium (per liter):
-
Glucose: 10 g
-
Soluble Starch: 10 g
-
Polypeptone: 5 g
-
Yeast Extract: 3 g
-
Soy Flour: 2 g
-
Beef Extract: 2 g
-
CaCO₃: 2 g
-
Adjust pH to 7.0 before sterilization.
-
3.1.2. Inoculum Development
-
Maintain cultures of Streptomyces sp. UC 11065 as frozen mycelial suspensions in 20% glycerol.
-
Inoculate 100 mL of sterile seed medium in a 500 mL Erlenmeyer flask with a thawed mycelial suspension.
-
Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 250 rpm.
3.1.3. Production Fermentation
-
Prepare five 1 L Erlenmeyer flasks, each containing 200 mL of sterile seed medium.
-
Inoculate each production flask with 10 mL of the 48-hour seed culture.
-
Incubate the production cultures at 28°C for 120 hours on a rotary shaker at 250 rpm.
Extraction and Purification of this compound
The following protocol outlines the extraction and purification of this compound from the fermentation culture.[1][2][6]
3.2.1. Initial Extraction
-
At the end of the fermentation (120 hours), adjust the pH of the culture broth to 7.0.
-
Separate the mycelium from the broth by centrifugation.
-
Broth Extraction: Extract the supernatant three times with equal volumes of ethyl acetate.
-
Mycelial Extraction: Resuspend the mycelial pellet in a 50% aqueous acetone solution and stir for 1 hour. Filter the mixture and remove the acetone from the filtrate under reduced pressure.
-
Extract the remaining aqueous residue three times with equal volumes of ethyl acetate.
-
Combine all ethyl acetate extracts and concentrate in vacuo to yield a crude extract.
3.2.2. Chromatographic Purification
-
Column Chromatography:
-
Prepare a column with basic alumina as the stationary phase.
-
Apply the crude extract to the column.
-
Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the pyrrolomycins.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using reverse-phase HPLC.
-
Column: C18 column.
-
Mobile Phase: A gradient of methanol and water with 1% acetic acid. A typical gradient could be an initial isocratic phase followed by a linear gradient to 90:10 methanol-water.[6]
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength.
-
Under these conditions, this compound has an approximate retention time of 12.7 minutes.[6]
-
Biosynthesis and Regulation
The biosynthesis of pyrrolomycins is orchestrated by a dedicated biosynthetic gene cluster (BGC).[7] While the complete regulatory network for this compound production in Streptomyces sp. UC 11065 has not been fully elucidated, general principles of antibiotic regulation in Streptomyces provide a framework for understanding its control.
The pyrrolomycin BGC contains genes for the core polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, as well as tailoring enzymes responsible for halogenation and other modifications.[7] Notably, the gene cluster also includes genes for an assimilatory nitrate reductase, indicating that nitrite is a key precursor for the nitration of some pyrrolomycin analogs.[7]
The regulation of the pyrrolomycin BGC is likely controlled by a hierarchical network of regulatory proteins. This typically involves:
-
Cluster-Situated Regulators (CSRs): These are transcription factors located within the BGC that directly control the expression of the biosynthetic genes. In many Streptomyces, these belong to the Streptomyces Antibiotic Regulatory Protein (SARP) family.[8]
-
Pleiotropic Regulators: These are higher-level regulators that respond to broader physiological and environmental cues, such as nutrient availability and cell density, and in turn, control the expression of multiple BGCs, including that of the pyrrolomycins.[8]
Conclusion
This compound remains a promising natural product with significant antimicrobial potential. The methodologies outlined in this guide provide a foundation for its consistent production and purification, enabling further research into its mechanism of action, structure-activity relationships, and potential therapeutic applications. A deeper understanding of the specific regulatory networks governing its biosynthesis may unlock strategies for yield improvement and the generation of novel analogs through metabolic engineering.
References
- 1. Pyrrolomycins C, D and E, new members of pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound | C11H4Cl5NO2 | CID 133780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning and characterization of the pyrrolomycin biosynthetic gene clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. strain UC 11065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of antibiotic biosynthesis in actinomycetes: Perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolomycin D: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Potent Protonophoric Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyrrolomycin D, a halogenated pyrrole antibiotic with significant potential in the ongoing search for novel antimicrobial agents. This document details its chemical characteristics, biological activity, mechanism of action, and relevant experimental methodologies, offering a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and pharmacology.
Core Chemical and Physical Properties
This compound is a polyhalogenated metabolite originally isolated from actinomycetes.[1] Its chemical structure and properties are fundamental to its biological function, particularly its potent antibacterial activity.
Chemical Structure and Formula
The chemical identity of this compound is well-established through spectroscopic and synthetic methods.[2]
-
IUPAC Name: (3,5-dichloro-2-hydroxyphenyl)-(3,4,5-trichloro-1H-pyrrol-2-yl)methanone[3]
-
CAS Number: 81910-07-8[3]
-
Molecular Weight: 359.42 g/mol [5]
The structure is characterized by a trichlorinated pyrrole ring linked via a carbonyl group to a dichlorinated phenolic moiety. This high degree of halogenation is a key feature of the pyrrolomycin family and significantly influences the molecule's lipophilicity and biological activity.[1][2]
Physicochemical Data Summary
The following table summarizes key physicochemical descriptors for this compound, computed by PubChem. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Value | Source |
| Molecular Weight | 359.4 g/mol | [3] |
| XLogP3 | 6.1 | [3] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 356.868467 | [3] |
| Monoisotopic Mass | 356.86847 Da | [4] |
| Topological Polar Surface Area | 53.1 Ų | [3] |
| Heavy Atom Count | 19 | PubChem |
| Complexity | 358 | [3] |
Biological Activity and Spectrum of Action
This compound is distinguished by its potent activity, particularly against Gram-positive bacteria. It has been shown to be more active than vancomycin against several clinically relevant strains.[1]
Antibacterial Spectrum
This compound demonstrates a broad spectrum of activity, including activity against Gram-positive and, to a lesser extent, Gram-negative bacteria and fungi.[2] It is particularly potent against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with reported Minimum Inhibitory Concentrations (MICs) in the nanomolar range.[6][7]
The table below summarizes the reported antibacterial activity of this compound against various bacterial strains.
| Bacterial Strain | MIC (µM) | Reference |
| Staphylococcus aureus | ≤0.002 | [1] |
| Staphylococcus epidermidis | ≤0.002 | [1] |
| Enterococcus faecalis | ≤0.002 | [1] |
| Streptococcus agalactiae | ≤0.002 | [1] |
| Listeria monocytogenes | ≤0.002 | [1] |
| Bacillus subtilis | ≤0.002 | [1] |
| Escherichia coli | 4.34 - 34.78 | [1] |
| Salmonella typhi | 4.34 - 34.78 | [1] |
| Klebsiella pneumoniae | 4.34 - 34.78 | [1] |
| Shigella sonnei | 4.34 - 34.78 | [1] |
Other Biological Activities
Beyond its antibacterial properties, the pyrrolomycin class of compounds has been reported to exhibit a range of other biological activities, including antifungal, anthelmintic, antiproliferative, insecticidal, and acaricidal effects.[1]
Mechanism of Action: A Potent Protonophore
The primary mechanism of action of this compound is the disruption of the bacterial cell membrane's proton gradient. It functions as a protonophore, a lipid-soluble molecule that can transport protons across biological membranes. This action dissipates the proton motive force, which is essential for ATP synthesis, nutrient transport, and other critical cellular processes, ultimately leading to bacterial cell death.
Electrophysiological studies using artificial bilayer lipid membranes have demonstrated that this compound is a highly potent membrane-depolarizing agent, significantly more active than the conventional uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone).
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound as a protonophore.
Experimental Protocols
This section outlines the general methodologies for key experiments relevant to the study of this compound. These protocols are based on standard techniques in microbiology and biophysics.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (typically in DMSO)
-
96-well microtiter plates
-
Bacterial strains for testing
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a fresh broth culture and incubate until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile broth or saline to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The concentration range should be chosen to bracket the expected MIC.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, use a plate reader to measure the optical density at 600 nm (OD₆₀₀) to quantify bacterial growth.
-
Protonophore Activity Assay using an Artificial Bilayer Lipid Membrane (BLM)
This electrophysiological technique directly measures the ability of this compound to transport ions across a lipid bilayer, providing evidence for its protonophoric activity.
Objective: To measure the ion current across a BLM in the presence of this compound and a proton gradient.
Materials:
-
BLM setup (including a Teflon cup with an aperture, Ag/AgCl electrodes, and a sensitive current amplifier)
-
Lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane)
-
Electrolyte solutions (e.g., buffered KCl at different pH values to create a proton gradient)
-
This compound solution
Procedure:
-
BLM Formation:
-
"Paint" the lipid solution across the aperture in the Teflon cup, separating two aqueous compartments.
-
The lipid film will spontaneously thin to form a bilayer lipid membrane.
-
Monitor the formation of the BLM by measuring the electrical capacitance.
-
-
Establishment of a Proton Gradient:
-
Fill the two compartments with electrolyte solutions of different pH (e.g., pH 6.0 and pH 7.0) to create a transmembrane proton gradient.
-
-
Addition of this compound:
-
Add this compound to one or both compartments.
-
-
Measurement of Ion Current:
-
Apply a voltage across the membrane and measure the resulting current. An increase in current in the presence of this compound and a proton gradient indicates the transport of protons across the membrane.
-
The selectivity for protons can be assessed by measuring the reversal potential under a pH gradient.
-
Synthesis Overview
This compound has been successfully produced by de novo chemical synthesis.[3] The synthetic routes typically involve the coupling of a suitably functionalized pyrrole precursor with a chlorinated benzoyl derivative. The specific details of the multi-step synthesis are complex and beyond the scope of this guide, but the feasibility of a total synthesis opens avenues for the creation of novel analogs with improved pharmacological properties.
Conclusion and Future Perspectives
This compound is a potent antibacterial compound with a well-defined mechanism of action. Its efficacy against Gram-positive pathogens, including resistant strains, makes it an attractive lead compound for the development of new antibiotics. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of novel this compound analogs to optimize potency, spectrum of activity, and pharmacokinetic properties while minimizing toxicity.
-
In Vivo Efficacy and Toxicity: Comprehensive studies in animal models to assess the therapeutic potential and safety profile of this compound and its derivatives.
-
Mechanisms of Resistance: Investigation of potential resistance mechanisms to guide the development of strategies to circumvent them.
The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this compound in addressing the critical challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins [mdpi.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Protonophore Mechanism of Pyrrolomycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolomycin D, a potent polyhalogenated antibiotic, exerts its antimicrobial effects through a distinct and powerful mechanism of action: acting as a protonophore to disrupt cellular bioenergetics. This technical guide provides an in-depth exploration of the core mechanism of this compound, focusing on its function as a proton carrier that uncouples oxidative phosphorylation. Through a comprehensive review of key experimental findings, this document details the methodologies used to elucidate this mechanism and presents quantitative data to illustrate its efficiency. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The rise of antibiotic resistance necessitates the discovery and characterization of novel antimicrobial agents with unique mechanisms of action. Pyrrolomycins, a class of natural products produced by Actinosporangium and Streptomyces, have demonstrated significant potency, particularly against Gram-positive bacteria.[1] Among these, this compound stands out for its high efficacy.[2][3] Early investigations into its mode of action remained elusive, but recent studies have definitively characterized this compound as a potent protonophore.[1][4]
Protonophores are lipophilic weak acids that can shuttle protons across biological membranes, dissipating the proton motive force (PMF) that is crucial for ATP synthesis and other essential cellular processes.[5][6] By disrupting the electrochemical proton gradient, this compound effectively uncouples oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately, bacterial cell death.[7][8] This guide synthesizes the pivotal research that has defined this mechanism, offering a technical overview for further research and development.
Core Mechanism of Action: Proton Shuttling
This compound functions as a classic anionic protonophore.[7] Its structure, featuring acidic phenyl hydroxyl and pyrrole N-H groups, allows it to be protonated in an acidic environment and deprotonated in a more alkaline one.[6] This property enables it to pick up a proton from the intermembrane space (or the external medium in bacteria), traverse the lipid bilayer in its neutral form, and release the proton into the mitochondrial matrix (or cytoplasm), thereby short-circuiting the natural proton circuit established by the electron transport chain.
The proposed mechanism for this compound's protonophoric action is as follows:
-
Protonation: In the acidic intermembrane space of mitochondria (or the external acidic environment of bacteria), the anionic form of this compound picks up a proton.
-
Membrane Translocation: The now-neutral, protonated this compound becomes more lipophilic and diffuses across the inner mitochondrial membrane.
-
Deprotonation: Upon reaching the more alkaline mitochondrial matrix, the molecule releases the proton.
-
Return to the Intermembrane Space: The anionic this compound then returns to the intermembrane space to repeat the cycle.
This cyclical process leads to the collapse of the membrane potential and the dissipation of the proton gradient.[4][7]
Caption: Proton shuttle mechanism of this compound across a lipid membrane.
Experimental Evidence and Methodologies
The protonophore activity of this compound has been substantiated through a series of key experiments.
Mitochondrial Respiration and Membrane Potential
Experiments on isolated rat liver mitochondria are fundamental to demonstrating the uncoupling effect. The addition of a protonophore like this compound stimulates respiration (oxygen consumption) as the mitochondria attempt to maintain the proton gradient, while simultaneously causing depolarization of the mitochondrial membrane.
-
Isolation of Mitochondria: Rat liver mitochondria are isolated by differential centrifugation in a medium containing sucrose, Tris-HCl, and EDTA.
-
Respiration Measurement: Oxygen consumption is measured using a Clark-type oxygen electrode in a temperature-controlled chamber. Mitochondria are incubated in a respiration buffer containing KCl, Tris-HCl, KH2PO4, and a respiratory substrate (e.g., succinate).
-
Membrane Potential Measurement: The mitochondrial membrane potential is monitored using a potential-sensitive dye, such as Safranine O. Changes in the absorbance of the dye are measured spectrophotometrically to reflect changes in membrane potential.
-
Uncoupler Addition: this compound is added in submicromolar concentrations to observe the stimulation of respiration and the decrease in membrane potential.[7]
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Initial Studies on the Antimicrobial Spectrum of Pyrrolomycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial findings on the antimicrobial spectrum of Pyrrolomycin D, a potent polyhalogenated antibiotic. The document summarizes quantitative antimicrobial susceptibility data, details the experimental protocols used in these initial studies, and provides visualizations of the experimental workflow and the compound's mechanism of action.
Quantitative Antimicrobial Susceptibility Data
This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) values reported in initial studies.
| Microorganism | Strain | MIC | MBC | Reference |
| Staphylococcus aureus | SH1000 | 25 ng/mL | 3 µg/mL | [1] |
| Staphylococcus aureus | (Methicillin-Susceptible & Resistant) | ≤0.002 µM | - | [2] |
| Staphylococcus epidermidis | - | ≤0.002 µM | - | [2] |
| Enterococcus faecalis | - | ≤0.002 µM | - | [2] |
| Streptococcus agalactiae | - | ≤0.002 µM | - | [2] |
| Listeria monocytogenes | - | ≤0.002 µM | - | [2] |
| Bacillus subtilis | - | ≤0.002 µM | - | [2] |
| Streptococcus pneumoniae | - | (Very Sensitive) | - | [1] |
| Escherichia coli | ΔtolC mutant | 25 ng/mL | 0.75 µg/mL | [1] |
| Escherichia coli | Wild Type | >300 µM | - | [3] |
| Gram-negative bacteria (general) | - | 4.34 to 34.78 µM | - | [2] |
Experimental Protocols
The primary method utilized to determine the antimicrobial spectrum of this compound is the broth microdilution method. This technique is a standardized and widely accepted procedure for determining the MIC of an antimicrobial agent.
Broth Microdilution Protocol for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of microorganisms.
1. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test microorganism grown on appropriate agar.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Antimicrobial Agent: A stock solution of this compound of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from the agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of this compound:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the growth medium to achieve a range of desired concentrations.
-
Typically, 100 µL of broth is added to each well, and then 100 µL of the drug solution is added to the first well and serially diluted down the plate.
-
Ensure to include a positive control (microorganism with no drug) and a negative control (broth only, no microorganism) on each plate.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 200 µL.
-
Cover the plates and incubate at 35-37°C for 16-20 hours under ambient air.
5. Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm to determine the concentration at which there is a significant reduction in bacterial growth.
Visualizations
The following diagrams illustrate the experimental workflow for determining the antimicrobial spectrum of this compound and its proposed mechanism of action.
Figure 1. Experimental workflow for MIC determination.
Initial studies have elucidated that this compound acts as a protonophore, a molecule that shuttles protons across biological membranes. This action disrupts the proton motive force, which is essential for ATP synthesis and other vital cellular processes in bacteria, ultimately leading to cell death.
Figure 2. Protonophore mechanism of this compound.
References
Pyrrolomycin D: A Technical Guide to a Potent Natural Product Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Pyrrolomycin D, a halogenated pyrrole natural product, has emerged as a potent antibacterial agent, particularly against Gram-positive pathogens.[1][2] This technical guide provides a comprehensive overview of this compound, covering its discovery, chemical properties, biosynthesis, mechanism of action, and antibacterial spectrum. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Discovery and Natural Sources
This compound is a member of the pyrrolomycin family of antibiotics, which are polyhalogenated metabolites produced by various species of actinobacteria.[2][3] It was first isolated from the fermentation broth of Actinosporangium vitaminophilum and has also been identified in cultures of Streptomyces species.[4][5] These microorganisms represent the primary natural sources for the isolation of this compound and other related analogues.
Chemical Properties and Structure
This compound is a pentachlorinated molecule characterized by a dichlorophenol moiety linked to a trichloropyrrole nucleus via a carbonyl group.[3][6] Its chemical formula is C₁₁H₄Cl₅NO₂, with a molecular weight of 359.4 g/mol .[7] The extensive halogenation of the molecule is a key feature of the pyrrolomycin class and is believed to contribute to its potent biological activity.[2]
Chemical Structure of this compound [7]
Biosynthesis of this compound
The biosynthetic pathway of this compound is closely related to that of another pyrrole-containing antibiotic, pyoluteorin.[4][8] The pathway commences with the amino acid L-proline, which serves as the precursor for the pyrrole ring, and acetate units that form the dichlorophenol ring through a polyketide synthase (PKS) pathway.[4][9] A hypothetical biosynthetic pathway is detailed below, based on the known pyoluteorin biosynthesis gene cluster (plt).
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action
This compound exerts its antibacterial effect by acting as a protonophore.[1][10] It disrupts the bacterial cell membrane's proton motive force by transporting protons across the lipid bilayer, leading to the dissipation of the transmembrane proton gradient.[1][9] This uncoupling of oxidative phosphorylation ultimately results in a collapse of the cell's energy production and subsequent cell death.[1] This mechanism is distinct from many currently used antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, making this compound a promising candidate for combating resistant strains.
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound as a protonophore.
Antibacterial Spectrum and Activity
This compound exhibits potent activity primarily against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[2][3] While its activity against Gram-negative bacteria is generally moderate, it has been shown that strains with compromised efflux pumps are significantly more susceptible.[1][10] The in vitro activity of this compound is summarized in the table below.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ≤0.002 - 0.06 | [2][3] |
| Staphylococcus epidermidis | ≤0.002 | [3] |
| Enterococcus faecalis | ≤0.002 | [3] |
| Streptococcus agalactiae | ≤0.002 | [3] |
| Listeria monocytogenes | ≤0.002 | [3] |
| Bacillus subtilis | ≤0.002 | [3] |
| Escherichia coli | 4.34 - 34.78 | [2] |
| Salmonella typhi | 4.34 - 34.78 | [2] |
| Klebsiella pneumoniae | 4.34 - 34.78 | [2] |
| Shigella sonnei | 4.34 - 34.78 | [2] |
Experimental Protocols
Isolation and Purification of this compound
A general workflow for the isolation and purification of this compound from a Streptomyces fermentation broth is outlined below.
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Fermentation: Streptomyces sp. is cultured in a suitable production medium (e.g., Starch Casein Nitrate broth) under optimal conditions (e.g., 28°C, 180 rpm) for a period determined to yield maximum production of the antibiotic.[11]
-
Extraction: The culture broth is centrifuged to separate the mycelium. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined and concentrated under vacuum to yield a crude extract.[10]
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.[6] Fractions are collected and tested for antibacterial activity.
-
Preparative HPLC: Active fractions from the silica gel chromatography are pooled and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Column: C18 column (e.g., Agilent SB-C18, 4.6 by 250 mm).[10]
-
Mobile Phase: A gradient of methanol and water, often with a small percentage of acetic acid. For example, starting with a 50:50 methanol-water mixture and transitioning to 90:10 methanol-water.[10]
-
Flow Rate: Typically 1 mL/min.[10]
-
Detection: UV detection at a wavelength suitable for the chromophore of this compound.
-
Structure Elucidation
The structure of the purified this compound is confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
NMR Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.
-
2D NMR:
-
HSQC (Heteronuclear Single Quantum Coherence): To establish direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.
-
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
Methodology:
-
Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate containing the antibiotic dilutions are inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Conclusion
This compound is a potent natural product antibiotic with a compelling mechanism of action that differentiates it from many existing drugs. Its strong activity against Gram-positive bacteria, including resistant strains, highlights its potential as a lead compound for the development of new antibacterial agents. The detailed information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues. Further research into its pharmacokinetic and toxicological properties is warranted to fully assess its clinical viability.
References
- 1. Characterization of the pyoluteorin biosynthetic gene cluster of Pseudomonas fluorescens Pf-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion of L-proline to pyrrolyl-2-carboxyl-S-PCP during undecylprodigiosin and pyoluteorin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion of chelated hydroxy-L-proline into pyrrole-2-carboxylate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of Pyrrolomycin D: A Technical Guide
Introduction
Pyrrolomycins are a class of halogenated pyrrole antibiotics produced by various actinomycetes.[1] Among them, Pyrrolomycin D, a pentachlorinated analog, has demonstrated the most potent antimicrobial activity, particularly against Gram-positive bacteria.[2][3] This technical guide delves into the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of its biological activity, mechanism of action, and the experimental methodologies used to characterize this promising antibiotic scaffold. The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents, and a thorough understanding of the SAR of potent compounds like this compound is crucial for the rational design of new and more effective therapeutics.[2]
Structure-Activity Relationship of Pyrrolomycin Analogs
The antimicrobial potency of the pyrrolomycin family is significantly influenced by the degree and position of halogenation on both the pyrrole and phenyl rings. Generally, a higher degree of halogenation correlates with increased antibacterial and antibiofilm activity, which is attributed to increased lipophilicity.[4][5]
This compound stands out as the most active among the natural pyrrolomycins.[6][7] Its pentachlorinated structure, with three chlorine atoms on the pyrrole ring and two on the benzoyl moiety, is a key determinant of its potent activity.[8] The presence of a chlorine atom on the pyrrole moiety, in particular, appears to be a significant contributor to its enhanced activity against Gram-positive bacteria when compared to similar compounds like pyoluteorin.[6]
The deprotonable groups, specifically the pyrrolic NH and the phenolic OH, are also crucial for the biological activity of pyrrolomycins.[9] These groups are believed to act as proton carriers, facilitating the compound's function as a protonophore.[5]
Quantitative Data: Antibacterial Activity of Pyrrolomycins
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and related analogs against various bacterial strains, providing a quantitative comparison of their potencies.
| Compound | Bacterial Strain | MIC (ng/mL) | MIC (µM) | Reference |
| This compound | Staphylococcus aureus | ~1 | ~0.002 | [2][10] |
| Staphylococcus epidermidis | - | ≤0.002 | [6][7] | |
| Enterococcus faecalis | - | ≤0.002 | [6][7] | |
| Streptococcus agalactiae | - | ≤0.002 | [6][7] | |
| Listeria monocytogenes | - | ≤0.002 | [6][7] | |
| Bacillus subtilis | - | ≤0.002 | [6][7] | |
| Streptococcus pneumoniae | - | - | [2] | |
| Escherichia coli ΔtolC | 25 | - | [2][3] | |
| Pyrrolomycin C | Staphylococcus aureus | - | - | [2] |
| Streptococcus pneumoniae | - | - | [2] | |
| Pyrrolomycin I & J | Staphylococcus aureus | >10-fold less susceptible than this compound | - | [2][3] |
| Streptococcus pneumoniae | >10-fold less susceptible than this compound | - | [2][3] |
Mechanism of Action: A Potent Protonophore
The primary mechanism of action of this compound is the disruption of the bacterial cell membrane's proton gradient.[11] It acts as a potent protonophore, an order of magnitude more active than the conventional uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone).[10][11] This protonophoric action leads to the dissipation of the proton motive force, which is essential for ATP synthesis, nutrient transport, and other vital cellular processes, ultimately resulting in bacterial cell death.[5][11]
Additionally, some studies suggest that pyrrolomycins may also inhibit Sortase A (SrtA), a membrane-associated enzyme in Gram-positive bacteria that is crucial for anchoring surface proteins to the cell wall.[12][13] Inhibition of SrtA can interfere with bacterial adhesion and biofilm formation.[14]
Caption: Mechanism of action of this compound as a protonophore.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton broth (CAMHB)[2]
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh CAMHB to a turbidity corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Assessment of Protonophoric Activity using Artificial Bilayer Lipid Membranes (BLM)
This electrophysiological technique directly measures the ability of this compound to transport protons across a lipid membrane.[11]
Materials:
-
This compound
-
Planar lipid bilayer setup
-
Ag/AgCl electrodes
-
Electrolyte solution (e.g., KCl buffered with HEPES)
-
Lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane)
-
pH gradient solutions
Procedure:
-
BLM Formation: A lipid bilayer is formed across a small aperture in a Teflon partition separating two chambers filled with electrolyte solution.
-
Electrode Placement: Ag/AgCl electrodes are placed in each chamber to measure the transmembrane current and voltage.
-
Compound Addition: this compound is added to one of the chambers (the cis side).
-
pH Gradient Establishment: A pH gradient is established across the membrane by adding acid or base to one of the chambers.
-
Current Measurement: The transmembrane current is measured at a constant holding potential. An increase in current upon the addition of this compound in the presence of a pH gradient indicates proton transport.
-
Data Analysis: The current-voltage relationship is analyzed to determine the proton conductivity induced by this compound. This can be compared to a known protonophore like CCCP.[2]
Conclusion
This compound's potent antibacterial activity is intrinsically linked to its unique pentachlorinated structure and its function as a highly efficient protonophore. The structure-activity relationship studies of the pyrrolomycin class highlight the critical role of halogenation and the presence of deprotonable groups in dictating their biological efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and its analogs. A deeper understanding of its SAR and mechanism of action will undoubtedly pave the way for the development of novel and robust antimicrobial agents to combat the growing challenge of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural studies on pyrrolomycins C, D and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Halogenation in the Bioactivity of Pyrrolomycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crucial role that halogenation plays in the potent bioactivity of Pyrrolomycin D, a member of the polyhalogenated pyrrole antibiotic family. Pyrrolomycins have garnered significant interest for their nanomolar activity against Gram-positive bacteria, including resilient strains like methicillin-resistant Staphylococcus aureus (MRSA). This document summarizes key quantitative data, details experimental methodologies for assessing bioactivity, and visualizes the underlying mechanisms of action and experimental workflows.
Introduction to this compound and the Significance of Halogenation
Pyrrolomycins are a class of natural products isolated from Actinosporangium and Streptomyces species.[1] Their chemical scaffold consists of a pyrrole moiety linked to a hydroxyphenyl ring. A defining characteristic of this family is the extensive presence of halogen atoms, primarily chlorine and bromine.[1][2] The degree and nature of this halogenation have been shown to be directly correlated with the biological activity of these compounds.[1]
This compound, a pentachlorinated derivative, stands out as one of the most potent natural analogs, exhibiting remarkable antibacterial activity.[3][4] The electron-withdrawing nature of the halogen substituents is believed to be a key contributor to its mechanism of action, which involves the disruption of fundamental cellular processes in bacteria.[1][5]
Quantitative Bioactivity Data: The Impact of Halogenation
The antibacterial potency of this compound and its analogs is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following tables summarize the available quantitative data, highlighting how variations in halogenation affect bioactivity against key bacterial strains.
Table 1: Antibacterial Activity of Pyrrolomycin Analogs against Staphylococcus aureus
| Compound | Halogenation Pattern | Strain | MIC (µg/mL) | MIC (µM) | MBC (µg/mL) | Reference |
| This compound | Pentachloro | S. aureus | ~0.001 | ≤0.002 | Low µg/mL range | [3][4][6] |
| Pyrrolomycin C | Tetrachloro | S. aureus | > this compound | - | - | [3] |
| Pyrrolomycin I | Methoxy analog | S. aureus | >10-fold higher than D | - | - | [3] |
| Pyrrolomycin J | Methoxy analog | S. aureus | >10-fold higher than D | - | - | [3] |
| Synthetic PM 1 | Pentabromo | S. aureus | - | Highly active | - | [2][7] |
Table 2: Broader Antibacterial Spectrum of this compound
| Compound | Bacterial Species | MIC (µg/mL) | Reference |
| This compound | Streptococcus pneumoniae | Highly sensitive | [3] |
| This compound | S. epidermidis | - | [6] |
| This compound | Enterococcus faecalis | - | [6] |
| This compound | Streptococcus agalactiae | - | [6] |
| This compound | Listeria monocytogenes | - | [6] |
| This compound | Bacillus subtilis | - | [6] |
| This compound | E. coli ΔtolC | 0.025 | [3] |
Mechanism of Action: A Protonophore Model
The primary mechanism of action for this compound is its function as a potent protonophore.[3][8] This activity is critically dependent on its halogenated structure. The electron-withdrawing halogens increase the acidity of the pyrrole N-H and phenolic O-H protons, facilitating their transport across the bacterial cytoplasmic membrane. This dissipates the proton motive force, leading to membrane depolarization and the uncoupling of oxidative phosphorylation.[3][4]
Caption: Mechanism of action of this compound as a protonophore.
Experimental Protocols
This section details the methodologies employed to characterize the bioactivity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Detailed Steps:
-
Bacterial Culture: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), to a specific optical density (e.g., OD600 of ~0.4).[3]
-
Compound Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[3]
Membrane Potential Assay using Potentiometric Probes
This method assesses the ability of this compound to depolarize the bacterial membrane using fluorescent dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) or 3,3'-dihexyloxacarbocyanine iodide (DiOC2(3)).[3]
Caption: Workflow for membrane potential assay using flow cytometry.
Detailed Steps:
-
Cell Preparation: A logarithmic phase bacterial culture is harvested and resuspended in a suitable buffer like phosphate-buffered saline (PBS).[3]
-
Compound Treatment: The bacterial suspension is treated with the desired concentration of this compound and incubated for a short period (e.g., 15 minutes).[3]
-
Dye Staining: The potentiometric probe (e.g., DiOC2(3)) is added to the cell suspension and incubated further.[3] In polarized cells, the dye forms aggregates that emit red fluorescence, while in depolarized cells, it remains as monomers and emits green fluorescence.
-
Flow Cytometry Analysis: The fluorescence of the bacterial population is analyzed using a flow cytometer. An increase in the ratio of green to red fluorescence indicates membrane depolarization.[3]
Conclusion and Future Directions
The evidence strongly supports that the extensive halogenation of this compound is fundamental to its potent antibacterial activity. The electron-withdrawing properties of the chlorine atoms are key to its function as a protonophore, leading to the disruption of the bacterial membrane potential and ultimately, cell death. The quantitative data consistently demonstrates that the pentachlorinated this compound is superior to its less halogenated or non-halogenated counterparts.
Future research in this area should focus on the synthesis of novel halogenated pyrrolomycin analogs to further probe the structure-activity relationship. The exploration of different halogen substituents (e.g., bromine, iodine, fluorine) and their positioning on the pyrrole and phenyl rings could lead to the development of even more potent and selective antibacterial agents.[9][10] Furthermore, a deeper understanding of the mechanisms of resistance to pyrrolomycins will be crucial for the long-term viability of this promising class of antibiotics.[3][8]
References
- 1. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Preliminary Investigation into the Cytotoxicity of Pyrrolomycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxic investigation of Pyrrolomycin D, a halogenated natural product with significant anti-cancer potential. This document outlines the core methodologies, summarizes key quantitative data, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound
Pyrrolomycins are a class of potent antibiotics derived from Streptomyces species.[1][2] Among them, this compound, a pentachlorinated derivative, has demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] Its mechanism of action is primarily attributed to its function as a protonophore, leading to the depolarization of mitochondrial membranes and subsequent induction of programmed cell death.[1][5][6] This guide delves into the experimental approaches used to characterize the cytotoxic effects of this compound.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of various pyrrolomycins against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrrolomycin C | HCT-116 (Colon Cancer) | 0.8 | [7] |
| Pyrrolomycin C | MCF7 (Breast Cancer) | 1.5 | [7] |
| Pyrrolomycin F-series | HCT-116 (Colon Cancer) | 0.35 - 1.21 | [7] |
| Pyrrolomycin F-series | MCF7 (Breast Cancer) | 0.35 - 1.21 | [7] |
| Synthetic Pyrrolomycin 1 | HCT-116 (Colon Cancer) | 1.30 ± 0.35 | [8] |
| Synthetic Pyrrolomycin 1 | MCF7 (Breast Cancer) | 1.22 ± 0.69 | [8] |
| Synthetic Nitro-Pyrrolomycin 5a | HCT-116 (Colon Cancer) | 1.90 ± 0.425 | [8] |
| Synthetic Nitro-Pyrrolomycin 5a | MCF7 (Breast Cancer) | 2.25 ± 0.35 | [8] |
| Synthetic Nitro-Pyrrolomycin 5d | HCT-116 (Colon Cancer) | 1.56 | [8] |
| Synthetic Nitro-Pyrrolomycin 5d | MCF7 (Breast Cancer) | 1.57 ± 0.39 | [8] |
Experimental Protocols
A systematic investigation of this compound's cytotoxicity involves a series of well-defined experimental protocols.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to identify apoptotic cells (sub-G1 peak).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve DNA.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the propidium iodide, which is proportional to the DNA content.
-
Data Interpretation: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection (Western Blotting for Apoptotic Markers)
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic signaling cascade.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspases-3, -7, -9, cleaved PARP, and Bcl-2 family proteins).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Visualizing Molecular Pathways and Workflows
Proposed Signaling Pathway of this compound-Induced Apoptosis
The cytotoxic effect of this compound is believed to be mediated through the intrinsic apoptosis pathway, initiated by its protonophoric activity that disrupts the mitochondrial membrane potential.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Investigating this compound Cytotoxicity
A logical workflow is essential for a comprehensive investigation, starting from initial screening to detailed mechanistic studies.
Caption: A typical experimental workflow for cytotoxicity investigation.
Logical Relationship of Experimental Outcomes
The interpretation of experimental results follows a logical progression to build a comprehensive understanding of the compound's cytotoxic mechanism.
Conclusion
The preliminary investigation into this compound reveals its potent cytotoxic activity against cancer cells, primarily through the induction of apoptosis. Its unique mechanism as a protonophore highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further in-depth studies are warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in preclinical models. This guide provides a foundational framework for researchers to design and execute comprehensive studies on this compound and other promising natural products.
References
- 1. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolomycins C, D and E, new members of pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Pyrrolomycin D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Pyrrolomycin D, a potent natural product with significant antibacterial activity. This document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Core Physical and Chemical Properties
This compound, with the IUPAC name (3,5-dichloro-2-hydroxyphenyl)-(3,4,5-trichloro-1H-pyrrol-2-yl)methanone, is a halogenated pyrrole derivative.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₄Cl₅NO₂ | [1] |
| Molecular Weight | 359.42 g/mol | [1] |
| Appearance | Yellow solid (inferred from related compounds) | [2] |
| Melting Point | Estimated ~180-182 °C (based on related nitro-pyrrolomycins) | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |
| CAS Number | 81910-07-8 |
Spectral Data
Experimental Protocols
Plausible Synthesis of this compound
A specific, detailed protocol for the synthesis of this compound is not publicly available. However, based on general synthetic methods for related pyrrolomycins, a plausible route can be proposed. This would likely involve the acylation of a suitably substituted pyrrole with a substituted benzoyl chloride.
General Procedure for Acylation:
-
To a solution of 3,4,5-trichloro-1H-pyrrole (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents).
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of 3,5-dichloro-2-hydroxybenzoyl chloride (1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Isolation and Purification from Streptomyces
This compound is a natural product that can be isolated from fermentation broths of Streptomyces species.[1]
General Protocol:
-
Cultivate the Streptomyces strain in a suitable liquid medium for several days to allow for the production of secondary metabolites.
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the mycelium and the supernatant separately with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
-
Monitor the fractions by TLC and bioassay (e.g., against a sensitive bacterial strain) to identify the active fractions.
-
Combine the active fractions and subject them to further purification steps, such as preparative HPLC, to obtain pure this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is a critical measure of its antibacterial potency. The broth microdilution method is a standard procedure for this determination.[5][6]
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of the test organism.
-
Add the bacterial inoculum to each well of the microtiter plate, including a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protonophore Activity Assay using Planar Lipid Bilayers
The primary mechanism of action of this compound is its function as a protonophore, which can be demonstrated by measuring changes in conductance across an artificial planar lipid bilayer.
Protocol:
-
Form a planar lipid bilayer by painting a solution of a lipid (e.g., diphytanoylphosphatidylcholine in n-decane) across a small aperture separating two chambers (cis and trans) filled with a buffered salt solution (e.g., KCl).
-
Apply a constant voltage across the membrane using Ag/AgCl electrodes and measure the baseline current.
-
Introduce a known concentration of this compound to one of the chambers.
-
Establish a pH gradient across the bilayer.
-
Measure the increase in current across the membrane. A significant, pH-dependent increase in current indicates the transport of protons across the lipid bilayer, confirming the protonophore activity of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its potent antibacterial effect by acting as a protonophore.[3] This mechanism does not involve a specific protein target but rather a direct interaction with the bacterial cell membrane.
Caption: Protonophore mechanism of this compound.
As illustrated in the diagram, this compound, in its protonated form, diffuses across the bacterial cytoplasmic membrane. In the more alkaline cytoplasm, it releases a proton, becoming an anion. This anion then returns to the outer leaflet of the membrane where it picks up another proton from the acidic extracellular environment, repeating the cycle. This shuttling of protons dissipates the proton motive force across the bacterial membrane, leading to a collapse of the membrane potential and ultimately cell death.[3] This mechanism of action is distinct from many conventional antibiotics that target specific enzymes or biosynthetic pathways.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the isolation and characterization of this compound from a Streptomyces culture.
Caption: Workflow for this compound isolation.
This comprehensive guide provides essential technical information on this compound for researchers and drug development professionals. The data and protocols presented herein are intended to facilitate further investigation into this promising antibacterial compound.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Planar Lipid Bilayer Experiment - Hancock Lab [cmdr.ubc.ca]
- 5. warneronline.com [warneronline.com]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Pyrrolomycin D Mode of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolomycin D, a polyhalogenated pyrrole-containing natural product, exhibits potent antibacterial activity, particularly against Gram-positive pathogens. This technical guide provides an in-depth elucidation of its mode of action, consolidating key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. The primary mechanism of this compound is identified as the disruption of bacterial cell membrane bioenergetics through a protonophoric action, leading to membrane depolarization, dissipation of the proton motive force, and ultimately, bacterial cell death. This guide serves as a comprehensive resource for researchers engaged in the study of novel antibiotics and the development of antimicrobial agents.
Core Mechanism of Action: Protonophore Activity
The principal mode of action of this compound is its function as a potent protonophore.[1][2] Unlike antibiotics that target specific enzymes or biosynthetic pathways, this compound acts directly on the bacterial cell membrane, disrupting the crucial proton gradient. This process involves the following key steps:
-
Insertion into the Bacterial Membrane: Due to its lipophilic nature, this compound readily inserts into the lipid bilayer of the bacterial cell membrane.
-
Proton Shuttling: Once embedded in the membrane, this compound acts as a carrier for protons (H+). It picks up protons from the external environment (higher proton concentration) and shuttles them across the membrane into the cytoplasm (lower proton concentration).
-
Membrane Depolarization: This influx of protons neutralizes the charge difference across the membrane, leading to rapid membrane depolarization.[1][2]
-
Disruption of Proton Motive Force (PMF): The bacterial proton motive force, a combination of the proton gradient and membrane potential, is essential for vital cellular processes such as ATP synthesis, nutrient transport, and flagellar motility. By dissipating the proton gradient, this compound collapses the PMF.
-
Uncoupling of Oxidative Phosphorylation: The disruption of the PMF uncouples the process of oxidative phosphorylation, severely impairing the cell's ability to generate ATP, the primary energy currency.[1][2]
-
Cellular Death: The catastrophic loss of cellular energy and disruption of essential membrane functions ultimately lead to bacterial cell death.
Studies have shown that this compound is a more potent protonophore than the classical uncoupler carbonyl cyanide m-chlorophenylhydrazone (CCCP).[1][2]
Quantitative Data: Antibacterial Activity
The antibacterial potency of this compound has been quantified against a range of bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a comparative overview of its spectrum of activity.
Table 1: In Vitro Antibacterial Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Staphylococcus aureus | ~0.001 - 0.073 | ≤0.002 - 0.203 | [3][4] |
| Staphylococcus epidermidis | - | ≤0.002 | [5] |
| Streptococcus pneumoniae | - | - | [3] |
| Enterococcus faecalis | - | ≤0.002 | [5] |
| Listeria monocytogenes | - | ≤0.002 | [5] |
| Bacillus subtilis | - | ≤0.002 | [5] |
Table 2: In Vitro Antibacterial Activity of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Notes | Reference(s) |
| Escherichia coli | - | 4.34 - 34.78 | Moderate activity | [6][7] |
| Escherichia coli ΔtolC | 0.025 | - | Efflux pump mutant, increased sensitivity | [3] |
| Salmonella typhi | - | 4.34 - 34.78 | Moderate activity | [6][7] |
| Klebsiella pneumoniae | - | 4.34 - 34.78 | Moderate activity | [6][7] |
| Shigella sonnei | - | 4.34 - 34.78 | Moderate activity | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the elucidation of this compound's mode of action.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., an optical density at 600 nm (OD600) of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Ensure the final volume in each well is consistent (e.g., 100 µL).
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted this compound and the positive control well.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Membrane Potential Measurement using Potentiometric Probes (DiSC3(5) Assay)
This protocol describes the use of the fluorescent potentiometric probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in bacterial membrane potential induced by this compound.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
DiSC3(5) stock solution (in DMSO)
-
This compound solution
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4)
-
Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~622 nm, Emission: ~670 nm)
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Preparation:
-
Grow bacteria to mid-log phase (OD600 ≈ 0.5-0.6).
-
Harvest the cells by centrifugation and wash the pellet with the appropriate buffer.
-
Resuspend the cells in the buffer to a final OD600 of 0.05.
-
-
Dye Loading:
-
Add DiSC3(5) to the cell suspension to a final concentration of 0.8-1 µM.
-
Incubate at room temperature with shaking for approximately 40 minutes in the dark to allow the dye to accumulate in the polarized bacterial membranes, leading to fluorescence quenching.
-
-
Fluorescence Measurement:
-
Transfer the cell suspension containing the dye to the wells of a black microtiter plate.
-
Record the baseline fluorescence for a few minutes.
-
-
Compound Addition:
-
Add this compound at various concentrations to the wells.
-
Add CCCP to a separate well as a positive control for depolarization.
-
Add the solvent (e.g., DMSO) as a negative control.
-
-
Data Acquisition:
-
Immediately begin recording the fluorescence intensity over time. Depolarization of the membrane will cause the release of DiSC3(5) into the buffer, resulting in an increase in fluorescence (dequenching).
-
-
Data Analysis:
-
Plot the fluorescence intensity over time to visualize the kinetics of membrane depolarization.
-
Artificial Bilayer Lipid Membrane (BLM) Electrophysiology
This technique provides a direct measure of ion transport across a synthetic lipid membrane, confirming the protonophoric activity of this compound.
Materials:
-
Bilayer cup and chamber
-
Ag/AgCl electrodes
-
Voltage-clamp amplifier and data acquisition system
-
Lipid solution (e.g., diphytanoyl-phosphatidylcholine in n-decane)
-
Electrolyte solution (e.g., buffered KCl)
-
This compound solution
Procedure:
-
BLM Formation:
-
Aperture in the bilayer cup is pre-treated with a lipid solution.
-
The two chambers of the setup are filled with electrolyte solution.
-
A small amount of lipid solution is painted over the aperture to form a thin lipid film, which spontaneously thins to form a bilayer.
-
-
Membrane Characterization:
-
The formation of a stable BLM is confirmed by measuring its electrical capacitance.
-
-
Compound Addition:
-
This compound is added to one of the chambers (the cis side).
-
-
Electrophysiological Recording:
-
A voltage is applied across the membrane, and the resulting current is measured.
-
The protonophore activity of this compound will facilitate the transport of protons across the BLM, which is recorded as an increase in transmembrane current.
-
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphological changes in bacteria upon treatment with this compound.
Materials:
-
Bacterial culture
-
This compound solution
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydrating agents (graded series of ethanol)
-
Critical point dryer
-
Sputter coater (for gold-palladium coating)
-
Scanning Electron Microscope
Procedure:
-
Sample Treatment:
-
Treat a mid-log phase bacterial culture with this compound at a concentration above its MIC for a specified time. An untreated culture serves as a control.
-
-
Fixation:
-
Harvest the bacteria by centrifugation and fix the cells with glutaraldehyde, followed by a post-fixation step with osmium tetroxide.
-
-
Dehydration:
-
Dehydrate the fixed cells through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
-
Drying and Coating:
-
Subject the samples to critical point drying to preserve their three-dimensional structure.
-
Mount the dried samples on stubs and sputter-coat them with a thin layer of gold-palladium to make them conductive.
-
-
Imaging:
-
Visualize the samples using a scanning electron microscope. Look for changes in cell morphology, such as cell wall blebbing or lysis, in the treated samples compared to the control.
-
Visualizations
Signaling Pathway of this compound's Protonophore Action
References
- 1. air.uniud.it [air.uniud.it]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolomycin D: A Protonophore Disrupting Bacterial Membrane Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of pyrrolomycin D, focusing on its profound effects on the bacterial cytoplasmic membrane potential. This compound, a potent polyhalogenated antibiotic, acts as a protonophore, leading to the rapid depolarization of the bacterial membrane, uncoupling of oxidative phosphorylation, and subsequent cell death. This document synthesizes key quantitative data, details the experimental protocols used to elucidate its mechanism, and provides visual representations of its action and the methods for its study.
Core Mechanism of Action: Protonophoric Activity
This compound's primary antibacterial activity stems from its ability to function as a protonophore.[1][2][3][4] Unlike antibiotics that target specific enzymes or biosynthetic pathways, this compound directly compromises the integrity of the bacterial cell's energy-generating system. It acts as a lipophilic proton shuttle, inserting into the bacterial membrane and transporting protons from the acidic exterior to the more alkaline cytoplasm, thereby dissipating the crucial proton motive force (PMF).[1]
The PMF is essential for numerous vital bacterial processes, including ATP synthesis via oxidative phosphorylation, nutrient transport, and flagellar motion. By disrupting the proton gradient, this compound effectively uncouples oxidative phosphorylation, leading to a rapid depletion of cellular ATP and ultimately, bacterial cell death.[1][3] Studies have shown that this compound is a highly potent membrane-depolarizing agent, with an activity an order of magnitude greater than the conventional uncoupler carbonyl cyanide m-chlorophenylhydrazone (CCCP).[1][2][3]
The mechanism of proton transport by this compound can be visualized as a cyclical process:
Caption: this compound shuttles protons across the bacterial membrane.
Quantitative Analysis of Membrane Depolarization
The depolarizing effect of this compound on bacterial membranes has been quantified using potentiometric fluorescent dyes. These dyes, such as DiSC₃(5), accumulate in polarized membranes, leading to self-quenching of their fluorescence. Upon membrane depolarization, the dye is released into the medium, resulting in an increase in fluorescence. The following tables summarize the observed effects of this compound on the membrane potential of Staphylococcus aureus.
Table 1: Effect of this compound on S. aureus Membrane Potential using DiSC₃(5) Dye
| Compound | Concentration (µg/mL) | Relative Fluorescence Units (RFU) | Interpretation |
| DMSO (Control) | - | ~500 | Polarized Membrane |
| This compound | 0.005 | ~1500 | Significant Depolarization |
| This compound | 0.01 | ~2000 | Strong Depolarization |
| CCCP (Control) | 0.2 | ~1500 | Significant Depolarization |
Data synthesized from graphical representations in Valderrama et al., 2019.[3]
Table 2: Flow Cytometry Analysis of S. aureus Membrane Potential with DiOC₂(3) Dye
| Compound | Concentration (µg/mL) | Red/Green Fluorescence Ratio | Interpretation |
| DMSO (Control) | - | High | Polarized Membrane |
| This compound | 0.01 | Low | Depolarized Population |
| CCCP (Control) | 1 | Low | Depolarized Population |
Data synthesized from graphical representations in Valderrama et al., 2019.[3]
Experimental Protocols
The investigation into this compound's effect on bacterial membrane potential relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.
Membrane Potential Assay using DiSC₃(5) Fluorometry
This assay measures bulk membrane potential changes in a bacterial population.
-
Materials:
-
Bacterial strain (e.g., S. aureus SH1000)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
3,3'-Dipropylthiadicarbocyanine iodide (DiSC₃(5)) stock solution (in DMSO)
-
This compound and control compounds (e.g., CCCP)
-
Fluorometer with appropriate excitation and emission wavelengths (e.g., 622 nm excitation, 670 nm emission)
-
-
Procedure:
-
Grow bacteria to mid-logarithmic phase in CAMHB.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS supplemented with glucose).
-
Resuspend the bacterial pellet in the buffer to a specific optical density (e.g., OD₆₀₀ of 0.2).
-
Add DiSC₃(5) to the cell suspension to a final concentration of approximately 1 µM and incubate in the dark with shaking to allow for dye uptake and fluorescence quenching.
-
Transfer the cell suspension to a cuvette and place it in the fluorometer.
-
Record the baseline fluorescence for a few minutes.
-
Add this compound or a control compound at the desired concentration and continue recording the fluorescence.
-
An increase in fluorescence indicates membrane depolarization.
-
Caption: Key steps in the DiSC₃(5) fluorometric assay.
Black Lipid Membrane (BLM) Electrophysiology
This technique provides direct evidence of protonophore activity across an artificial lipid bilayer, confirming that the compound itself, and not a cellular component, is responsible for ion transport.
-
Materials:
-
BLM setup (Teflon cup with an aperture, Ag/AgCl electrodes, amplifier, data acquisition system)
-
Lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane)
-
Buffered electrolyte solution (e.g., KCl, HEPES) at a defined pH
-
This compound stock solution (in ethanol or DMSO)
-
-
Procedure:
-
Assemble the BLM chamber with the buffered electrolyte solution on both sides of the Teflon aperture.
-
"Paint" the lipid solution across the aperture to form a bilayer membrane.
-
Verify the formation and stability of the BLM by measuring its capacitance and resistance.
-
Apply a constant voltage across the membrane and record the baseline current.
-
Add this compound to one compartment (the cis side) while stirring.
-
Record the increase in transmembrane current, which is indicative of ion transport.
-
The specificity for protons can be confirmed by observing the dependence of the current on the pH gradient across the membrane.
-
Caption: Procedure for assessing protonophore activity using BLM.
Conclusion
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Testing Pyrrolomycin D Activity Against MRSA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the antimicrobial activity of Pyrrolomycin D against Methicillin-resistant Staphylococcus aureus (MRSA). The protocols outlined below cover essential in vitro and in vivo assays to determine the efficacy of this compound, from basic susceptibility testing to its effect on biofilms and its performance in a preclinical model.
Introduction to this compound
Pyrrolomycins are a class of polyhalogenated antibiotics produced by various species of Actinomycetes. This compound, a pentachlorinated derivative, has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including MRSA. Its mechanism of action involves acting as a protonophore, which disrupts the bacterial cell membrane's proton gradient. This leads to membrane depolarization and the uncoupling of oxidative phosphorylation, ultimately resulting in bacterial cell death.[1][2][3][4]
Mechanism of Action: Protonophore Activity
This compound's primary mode of action against MRSA is the disruption of the proton motive force across the bacterial cytoplasmic membrane.
Caption: Mechanism of action of this compound as a protonophore.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound and its analogs against various staphylococcal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrrolomycins against S. aureus
| Compound | MRSA Strain | MIC (µg/mL) | Reference |
| This compound | ATCC 43300 | 0.001 | [1][4] |
| Pyrrolomycin C | S. aureus SH1000 | <0.025 | [2] |
| Fluorinated Pyrrolomycin 4 | S. aureus | 0.073 | [1][5] |
| This compound Analog (17d) | MRSA | 0.0625 | [1] |
Table 2: Minimum Bactericidal Concentration (MBC) of Pyrrolomycins against S. aureus
| Compound | MRSA Strain | MBC (µg/mL) | Reference |
| This compound | S. aureus | Low µg/mL range | [1][4] |
| Fluorinated Pyrrolomycin 4 | S. aureus | 4 | [1][5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA (MIC) and the lowest concentration that results in bacterial death (MBC).
Caption: Workflow for MIC and MBC determination.
Protocol:
-
Inoculum Preparation:
-
Streak MRSA isolates on a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.
-
Pick a single colony and inoculate it into 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
MIC Assay:
-
Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
-
MBC Assay:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquots onto TSA plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills MRSA over time.
Caption: Workflow for the time-kill kinetic assay.
Protocol:
-
Inoculum Preparation: Prepare a logarithmic-phase MRSA culture in CAMHB with a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Assay Setup:
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to flasks containing the bacterial culture.
-
Include a growth control (no compound).
-
Incubate all flasks at 37°C with shaking.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions in sterile saline.
-
Plate the dilutions onto TSA plates.
-
-
Data Analysis:
-
Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.[6]
-
Biofilm Inhibition and Disruption Assay
This protocol assesses the ability of this compound to prevent the formation of MRSA biofilms and to eradicate pre-formed biofilms.
Caption: Workflow for biofilm inhibition and disruption assays.
Protocol:
-
Biofilm Formation:
-
Grow MRSA in Tryptic Soy Broth supplemented with 0.2% glucose (TSB-G) overnight at 37°C.[7]
-
Dilute the overnight culture 1:100 in fresh TSB-G.
-
-
Inhibition Assay:
-
Add 100 µL of the diluted culture and 100 µL of this compound (at various concentrations) to the wells of a 96-well flat-bottom polystyrene plate.
-
Incubate at 37°C for 24 hours without shaking.
-
-
Disruption Assay:
-
Add 200 µL of the diluted culture to the wells and incubate at 37°C for 24 hours to allow biofilm formation.
-
Gently remove the medium and wash the wells with sterile phosphate-buffered saline (PBS).
-
Add 200 µL of fresh TSB-G containing various concentrations of this compound to the wells with pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification (Crystal Violet Staining):
-
Gently aspirate the medium from all wells and wash three times with PBS to remove planktonic bacteria.
-
Fix the biofilms by air-drying or with methanol.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition or disruption.
-
In Vivo Murine Skin Infection Model
This model evaluates the efficacy of topically applied this compound in treating MRSA skin infections in mice.
Caption: Workflow for the in vivo murine skin infection model.
Protocol:
-
Animal Preparation:
-
Use 6-8 week old female BALB/c mice.
-
Anesthetize the mice and shave a small area on their dorsum.[8]
-
-
Infection:
-
Prepare an inoculum of MRSA in the mid-logarithmic growth phase, washed and resuspended in sterile PBS to a concentration of ~1 x 10⁸ CFU/mL.
-
Inject 100 µL of the bacterial suspension (~1 x 10⁷ CFU) subcutaneously into the shaved area.[5]
-
-
Treatment:
-
After a set period (e.g., 24 hours) to allow the infection to establish, begin topical treatment.
-
Apply a formulation of this compound (e.g., in a petroleum jelly vehicle) to the infected area.
-
Treatment is typically administered once or twice daily for a period of 3 to 7 days.[8][9]
-
Include a vehicle control group and potentially a positive control group (e.g., mupirocin).
-
-
Evaluation:
-
Monitor the mice daily for signs of illness and measure the size of the skin lesion.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically excise the infected skin tissue.
-
Homogenize the tissue in sterile PBS, perform serial dilutions, and plate on TSA to determine the bacterial load (CFU per gram of tissue).[8]
-
A significant reduction in lesion size and bacterial burden in the this compound-treated group compared to the control group indicates in vivo efficacy.[9][10]
-
References
- 1. Subcutaneous Infection of Methicillin Resistant Staphylococcus Aureus (MRSA) [jove.com]
- 2. Combination of Sanguisorbigenin and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. actascientific.com [actascientific.com]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
Application Notes and Protocols for In Vitro Antibacterial Assessment of Pyrrolomycin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antibacterial properties of Pyrrolomycin D, a potent natural product antibiotic. Detailed protocols for key experiments are included to facilitate the evaluation of its efficacy in a laboratory setting.
This compound, a member of the polyhalogenated pyrrole family of antibiotics, has demonstrated significant activity against a range of bacteria, particularly Gram-positive pathogens.[1][2][3] Its primary mechanism of action involves acting as a protonophore, which disrupts the bacterial cell membrane's proton gradient and uncouples oxidative phosphorylation, leading to membrane depolarization and ultimately cell death.[1][4][5][6] This novel mechanism makes it a compelling candidate for further investigation, especially in the context of rising antimicrobial resistance.
Spectrum of Activity
This compound exhibits potent activity against Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus and Streptococcus pneumoniae.[1] While its activity against Gram-negative bacteria is generally moderate, it has been shown to be effective against strains with compromised efflux pump systems.[1][4] Notably, this compound has also demonstrated the ability to inhibit and eradicate bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[7][8]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | ~0.001 | ≤0.002 | [1][2] |
| Staphylococcus epidermidis | Not Reported | ≤0.002 | [2] |
| Enterococcus faecalis | Not Reported | ≤0.002 | [2] |
| Streptococcus agalactiae | Not Reported | ≤0.002 | [2] |
| Listeria monocytogenes | Not Reported | ≤0.002 | [2] |
| Bacillus subtilis | Not Reported | ≤0.002 | [2] |
| Escherichia coli (ΔtolC mutant) | 0.025 | Not Reported | [1] |
| Escherichia coli (wild-type) | Not Reported | 4.34 - 34.78 | [2] |
| Salmonella typhi | Not Reported | 4.34 - 34.78 | [2] |
| Klebsiella pneumoniae | Not Reported | 4.34 - 34.78 | [2] |
| Shigella sonnei | Not Reported | 4.34 - 34.78 | [2] |
Table 2: Minimum Bactericidal Concentration (MBC) and Time-Kill Assay Data for this compound
| Bacterial Strain | Concentration (µg/mL) | Time (hours) | Log Reduction in CFU | Reference |
| Staphylococcus aureus SH1000 | 3 | 24 | 2 | [1] |
| Escherichia coli (ΔtolC mutant) | 0.75 | 24 | 2 | [1] |
| Staphylococcus aureus SH1000 | 0.2 | 24 | Gradual decline | [1] |
| Escherichia coli (ΔtolC mutant) | 0.2 | 24 | Gradual decline | [1] |
Table 3: Anti-Biofilm Activity of this compound
| Bacterial Strain(s) | Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| Staphylococcal strains | 1.5 | >60% (in many cases >80%) | [2] |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound's antibacterial activity.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism. The broth microdilution method is described here.[9][10]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile saline or broth for dilution
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in sterile saline or broth to match the 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, an OD reading at 600 nm can be taken.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or loops
-
Incubator (37°C)
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU from the initial inoculum.
Time-Kill Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.[1]
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile tubes or flasks
-
Shaking incubator (37°C)
-
MHA plates
-
Sterile saline for serial dilutions
Procedure:
-
Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 1x, 4x, 8x MIC). Include a growth control flask without the compound.
-
Inoculate each flask with a standardized bacterial suspension to a final concentration of ~10⁵-10⁶ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound.
Anti-Biofilm Assay
This protocol assesses the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
96-well flat-bottom microtiter plates
-
Bacterial inoculum
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or a suitable solubilizing agent
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition compared to the control.
Visualizations
Caption: Experimental workflow for in vitro antibacterial testing.
Caption: Mechanism of action of this compound.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolomycins as potential anti-staphylococcal biofilms agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Pyrrolomycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolomycin D is a member of the pyrrolomycin class of natural products, known for their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] this compound has demonstrated potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[3] Its mechanism of action involves acting as a protonophore, which disrupts the bacterial cell membrane's proton gradient and uncouples oxidative phosphorylation.[4][5][6] This novel mechanism makes it a compound of interest in the ongoing search for new antibiotics to combat antimicrobial resistance.
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol is intended to provide a standardized method for researchers to assess the in vitro antibacterial activity of this compound.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to create a stock solution of 1 mg/mL.
-
Ensure complete dissolution. The stock solution can be stored at -20°C for short periods. For longer-term storage, consult stability data.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Assay Procedure
-
Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound stock solution (or a working solution) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of this compound.
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target inoculum density.
-
Include a growth control (wells with CAMHB and inoculum but no this compound) and a sterility control (wells with CAMHB only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be more accurately determined by reading the optical density (OD) at 600 nm using a microplate reader.
Data Presentation
The results of the MIC testing should be recorded in a clear and organized manner to allow for easy comparison.
Table 1: MIC of this compound against Quality Control Strains
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | |
| Escherichia coli | 25922 | |
| Pseudomonas aeruginosa | 27853 |
Table 2: MIC of this compound against Clinical Isolates
| Isolate ID | Organism | Source | This compound MIC (µg/mL) |
Visualizations
Experimental Workflow
Caption: Workflow for the Broth Microdilution MIC Assay.
This compound Signaling Pathway
Caption: Mechanism of Action of this compound as a Protonophore.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolomycins C, D and E, new members of pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Pyrrolomycin D Protonophore Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolomycin D is a potent natural antibiotic belonging to the pyrrolomycin family.[1][2] Its antimicrobial activity stems from its function as a protonophore, a molecule that transports protons across lipid membranes.[1][2] This action disrupts the proton motive force across bacterial and mitochondrial inner membranes, leading to the uncoupling of oxidative phosphorylation and ultimately, cell death.[1][2] this compound has been shown to be a more potent membrane-depolarizing agent than the classical uncoupler carbonyl cyanide m-chlorophenylhydrazone (CCCP), by an order of magnitude.[2]
These application notes provide detailed protocols for three common techniques to measure the protonophore activity of this compound: a liposome-based pH gradient dissipation assay using the fluorescent probe pyranine, a mitochondrial membrane potential assay using the fluorescent probe safranine O, and an electrophysiological measurement using a planar bilayer lipid membrane (BLM).
Mechanism of Action: Protonophore Activity
Protonophores like this compound are typically weak acids that can exist in both a protonated, neutral form and a deprotonated, anionic form. The neutral form can diffuse across the hydrophobic core of a lipid bilayer. The anionic form, on the other hand, moves electrogenically in response to a membrane potential. This cycling allows for the net transport of protons down their electrochemical gradient, dissipating the gradient and uncoupling processes that depend on it, such as ATP synthesis.
Quantitative Data Summary
The following table summarizes the reported protonophore and related activities of this compound from various studies. Direct half-maximal effective concentrations (EC50) are not always available in the literature; therefore, effective concentration ranges are provided where applicable.
| Parameter | Assay System | Organism/Membrane Composition | This compound Activity | Pyrrolomycin C Activity | CCCP Activity | Reference |
| Mitochondrial Uncoupling | Isolated Rat Liver Mitochondria | Rattus norvegicus | Submicromolar range | More active than this compound | - | [1] |
| Membrane Potential Collapse | Inverted Submitochondrial Particles (SMPs) | Rattus norvegicus | Nanomolar concentrations | Less active than this compound | - | [1] |
| Protonophore Activity | Pyranine-loaded Liposomes | Artificial | More active than Pyrrolomycin C | - | - | [1] |
| Protonophore Activity | Planar Bilayer Lipid Membrane (BLM) | Diphytanoylphosphatidylcholine (DPhPC) | Nanomolar concentrations | Less active than this compound | ~3 µM induces comparable current to 3 µM this compound | [2] |
| Minimum Inhibitory Concentration (MIC) | Broth Microdilution | Staphylococcus aureus | 25 ng/mL | - | - | [2] |
| Minimum Inhibitory Concentration (MIC) | Broth Microdilution | E. coli ΔtolC mutant | 25 ng/mL | - | - | [2] |
Application Note 1: Liposome-Based pH Gradient Dissipation Assay
This assay directly measures the protonophore activity of this compound by monitoring the dissipation of a pre-established pH gradient across the membrane of artificial vesicles (liposomes). The internal pH of the liposomes is monitored using the pH-sensitive fluorescent dye pyranine.
Experimental Workflow
Protocol
1. Preparation of Pyranine-Loaded Liposomes:
-
Lipid Composition: A mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), and cholesterol in a molar ratio of 5:1:4 is a suitable starting point.
-
Liposome Formation:
-
Dissolve the lipids in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with a buffer containing 1 mM pyranine, 50 mM KCl, and 10 mM HEPES, adjusted to pH 7.5. Vortex vigorously.
-
To form large unilamellar vesicles (LUVs), subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a pore size of 100 nm.
-
2. Removal of External Pyranine and Establishment of pH Gradient:
-
Separate the pyranine-loaded liposomes from the external dye by passing the suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with an external buffer (e.g., 50 mM KCl, 10 mM MES, pH 6.5).
-
The liposomes will elute in the void volume, now having an internal pH of 7.5 and being suspended in an external medium of pH 6.5, thus establishing a pH gradient.
3. Fluorescence Measurement:
-
Dilute the liposome suspension in the external buffer in a fluorescence cuvette to a final lipid concentration of approximately 0.1 mg/mL.
-
Place the cuvette in a fluorometer and monitor the pyranine fluorescence by measuring the ratio of emission at 510 nm with excitation at 450 nm and 405 nm. The ratio of these intensities is proportional to the pH.
-
After establishing a stable baseline, add a known concentration of this compound (e.g., from a DMSO stock solution) and continue recording the fluorescence.
-
As a positive control, at the end of the experiment, add the K+/H+ exchanger nigericin to completely dissipate the pH gradient.
4. Data Analysis:
-
The rate of change in the fluorescence ratio is proportional to the rate of proton transport.
-
Plot the initial rate of pH dissipation against the concentration of this compound to determine the half-maximal effective concentration (EC50).
Application Note 2: Mitochondrial Membrane Potential Assay
This method assesses the uncoupling activity of this compound by measuring the depolarization of the inner mitochondrial membrane. The lipophilic cationic dye safranine O is used, which accumulates in energized mitochondria in a membrane potential-dependent manner, leading to fluorescence quenching. Depolarization results in the release of the dye and an increase in fluorescence.
Experimental Workflow
Protocol
1. Isolation of Mitochondria:
-
Isolate mitochondria from a suitable source, such as rat liver, using standard differential centrifugation methods.
2. Measurement of Membrane Potential:
-
Suspend the isolated mitochondria (approximately 0.5-1.0 mg/mL protein) in a respiration buffer (e.g., 125 mM sucrose, 65 mM KCl, 10 mM HEPES-KOH pH 7.2, 1 mM MgCl2, 2.5 mM potassium phosphate).
-
Add safranine O to a final concentration of 2-5 µM.
-
Energize the mitochondria by adding a respiratory substrate, for example, 5 mM succinate in the presence of 1 µM rotenone (to inhibit complex I). This will cause the mitochondria to build up a membrane potential and sequester the safranine O, resulting in fluorescence quenching (a decrease in the fluorescence signal).
-
Monitor the fluorescence in a fluorometer with excitation at ~495 nm and emission at ~586 nm.
-
Once a stable, quenched fluorescence signal is achieved, add this compound at the desired concentration and record the subsequent increase in fluorescence, which indicates membrane depolarization.
-
As a positive control for maximal depolarization, add a saturating concentration of a known uncoupler like FCCP or CCCP at the end of the experiment.
3. Data Analysis:
-
The increase in fluorescence upon addition of this compound is proportional to the extent of mitochondrial membrane depolarization.
-
A dose-response curve can be generated by plotting the percentage of depolarization against the concentration of this compound to calculate an EC50 value.
Application Note 3: Planar Bilayer Lipid Membrane (BLM) Electrophysiology
This technique provides a direct measure of the ion-carrying ability of this compound across a purely artificial lipid membrane. It allows for the characterization of the electrical properties of the protonophore-mediated ion transport.
Experimental Workflow
Protocol
1. BLM Formation:
-
The experimental setup consists of a two-chamber cuvette separated by a thin Teflon partition containing a small aperture (100-200 µm in diameter).
-
Prepare a solution of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane (20-30 mg/mL).
-
Fill both chambers with an electrolyte solution (e.g., 50 mM Tris, 50 mM MES, 10 mM KCl, pH 7.0).
-
"Paint" the lipid solution across the aperture to form a thin lipid film. The thinning of this film into a bilayer can be monitored by observing its capacitance.
2. Electrophysiological Recording:
-
Connect the two chambers to an amplifier via Ag/AgCl electrodes.
-
Clamp the voltage across the membrane at a desired potential (e.g., +50 mV).
-
After establishing a stable baseline current, add this compound from a stock solution to one or both chambers while stirring.
-
Record the resulting transmembrane current. The magnitude of the current is proportional to the protonophore activity.
3. Data Analysis:
-
A current-voltage (I-V) relationship can be determined by measuring the steady-state current at various clamped voltages. The slope of the I-V curve gives the conductance.
-
By establishing a pH gradient across the membrane, the selectivity of the compound for protons over other ions can be determined from the reversal potential.
-
The dependence of the current on the this compound concentration can be used to study the stoichiometry of the transport process.
Conclusion
The techniques described provide a comprehensive toolkit for characterizing the protonophore activity of this compound. The liposome and mitochondrial assays are well-suited for screening and initial characterization, while the BLM technique offers a more detailed biophysical analysis of the transport mechanism. The choice of method will depend on the specific research question and available resources.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrrolomycin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the analysis of Pyrrolomycin D, a potent antibacterial agent, using High-Performance Liquid Chromatography (HPLC). This compound, a member of the pyrrolomycin family of antibiotics, demonstrates significant activity against Gram-positive bacteria by acting as a protonophore, disrupting the bacterial cell membrane's proton gradient. This note outlines a reliable HPLC method for the separation and identification of this compound, sample preparation guidelines, and a summary of expected analytical performance. Additionally, it includes diagrams illustrating the mechanism of action of this compound and a general workflow for antimicrobial susceptibility testing.
Introduction
Pyrrolomycins are a class of polyhalogenated antibiotics produced by various species of Actinosporangium and Streptomyces. This compound, in particular, has been identified as a highly potent derivative with significant antibacterial properties. Its mechanism of action involves the dissipation of the proton motive force across bacterial membranes, leading to cell death. Accurate and robust analytical methods are crucial for the quantification of this compound in various stages of drug discovery and development, including fermentation broth analysis, purity assessment of synthesized compounds, and pharmacokinetic studies. HPLC with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and reproducibility.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a method developed for the analysis of a series of pyrrolomycins, including this compound.[1]
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, and a UV-visible detector. A ThermoFinnigan P2000 HPLC pump with a Varian ProStar 325 UV-visible detector has been reported for this application.[1]
-
-
Chromatographic Conditions:
Sample Preparation
The following is a general procedure for the extraction of pyrrolomycins from a fermentation broth. For other sample matrices, appropriate validation is required.
-
Extraction from Fermentation Broth:
-
Extract the fermentation broth three times with an equal volume of ethyl acetate.[1]
-
Combine the ethyl acetate extracts.
-
Dry the combined extracts over anhydrous sodium sulfate.[1]
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the ethyl acetate in vacuo.[1]
-
Dissolve the resulting residue in methanol for HPLC analysis.[1]
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
-
Data Presentation
Quantitative Data Summary
| Analyte | Retention Time (min)[1] | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Pyrrolomycin A | ~4.4 | >0.99 (Typical) | (To be determined) | (To be determined) |
| Pyrrolomycin B | ~9.8 | >0.99 (Typical) | (To be determined) | (To be determined) |
| Pyrrolomycin C | ~14.3 | >0.99 (Typical) | (To be determined) | (To be determined) |
| This compound | ~12.7 | >0.99 (Typical) | (To be determined) | (To be determined) |
| Dioxapyrrolomycin | ~12.1 | >0.99 (Typical) | (To be determined) | (To be determined) |
Visualizations
Mechanism of Action of this compound
This compound acts as a protonophore, which is a lipid-soluble molecule that can transport protons across biological membranes. This action disrupts the proton motive force in bacteria, which is essential for ATP synthesis and other vital cellular processes, ultimately leading to bacterial cell death.
References
Application Notes and Protocols for In Vitro Evaluation of Pyrrolomycin D Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of the anticancer properties of Pyrrolomycin D, a promising natural product with potent cytotoxic effects. This document outlines detailed protocols for key assays, presents available quantitative data, and visualizes experimental workflows and the proposed mechanism of action.
Quantitative Anticancer Activity of Pyrrolomycins
This compound and its analogs have demonstrated significant cytotoxic activity against various cancer cell lines. The following tables summarize the available 50% inhibitory concentration (IC50) values. It is noted that while extensive data for Pyrrolomycin C and other derivatives are available, specific IC50 values for this compound against a broad range of cancer cell lines are less reported in the current literature. However, it has been suggested that this compound exhibits greater biological activity than Pyrrolomycin C, likely due to its increased lipophilicity.[1]
Table 1: Cytotoxicity of this compound against Human Cell Lines
| Cell Line | Cancer Type | IC95 (µg/mL) | IC50 (µg/mL) |
| HepG2 | Liver Carcinoma | 0.75 | 0.25 |
| HEK293 | Embryonic Kidney | 0.5 | 0.2 |
Data extracted from a study on the protonophoric activity of Pyrrolomycins.
Table 2: Cytotoxicity of Pyrrolomycin C and Synthetic Derivatives against Human Cancer Cell Lines
| Compound | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | hTERT-RPE-1 (Normal) IC50 (µM) |
| Pyrrolomycin C | 0.80 ± 0.21 | 1.50 ± 0.45 | 10.50 ± 2.50 |
| Derivative 1 | 1.30 ± 0.35 | 1.22 ± 0.69 | 60.12 ± 5.60 |
| Derivative 5a | 1.90 ± 0.43 | 2.25 ± 0.35 | 61.25 ± 4.50 |
| Derivative 5d | 1.56 ± 0.39 | 1.57 ± 0.39 | >100 |
This table showcases the potent activity of Pyrrolomycin C and highlights the potential for developing derivatives with improved cancer cell selectivity.[1]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization in the assessment of this compound's anticancer activity.
Cell Viability and Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
-
Apoptosis Detection - Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at the desired concentrations for the specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel, and the PI signal is detected in the FL2 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
-
Cell Cycle Analysis - Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with this compound as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
The DNA content is measured by the fluorescence intensity of PI.
-
The data is displayed as a histogram, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell death signaling pathways.
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, visualize the experimental workflow and the proposed signaling pathway for this compound's anticancer activity.
Experimental Workflow
Caption: Workflow for in vitro anticancer evaluation of this compound.
Proposed Signaling Pathway of this compound in Cancer Cells
The primary mechanism of action for this compound is believed to be its function as a protonophore, leading to the disruption of the mitochondrial membrane potential.[2][3] This initiates a cascade of events culminating in a form of non-apoptotic cell death, although the involvement of some apoptotic markers cannot be entirely ruled out and may be cell-type dependent.
Caption: Proposed signaling pathway for this compound in cancer cells.
These application notes and protocols provide a solid foundation for the in vitro investigation of this compound's anticancer properties. Further research is encouraged to expand the quantitative data on this compound across a wider array of cancer cell lines and to further elucidate the specific molecular players in its cell death signaling pathway.
References
Application Notes and Protocols: Assessing the Effects of Pyrrolomycin D on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolomycin D is a member of the pyrrolomycin family of polyhalogenated antibiotics, known for its potent activity, particularly against Gram-positive bacteria.[1][2][3] While its primary mechanism of action is understood to be the disruption of the proton gradient across the cell membrane, leading to depolarization and the uncoupling of oxidative phosphorylation, evidence also suggests that it impacts the integrity of the bacterial cell wall.[1][4][5] Researchers have observed morphological changes, such as blebbing of the cell wall, in bacteria exposed to this compound.[1][2][4] This document provides detailed protocols for assessing the specific effects of this compound on bacterial cell walls, enabling a comprehensive evaluation of its antibacterial activity.
Core Concepts: this compound and the Bacterial Cell Wall
This compound's ability to act as a protonophore disrupts the delicate electrochemical balance of the bacterial cell membrane, which is intrinsically linked to cell wall biosynthesis and maintenance.[1][4][5] The protocols outlined below are designed to investigate the downstream consequences of this membrane disruption on the structural integrity of the peptidoglycan layer and overall cell morphology.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of the target bacterium. This is a crucial first step to establish the concentration range for subsequent assays.
Methodology: The broth microdilution method is recommended.[6][7]
Materials:
-
This compound stock solution
-
Target bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial dilution of this compound in the broth within the 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring optical density (OD) at 600 nm.
Morphological Analysis using Electron Microscopy
Objective: To visualize the direct impact of this compound on bacterial cell wall structure.
Methodology: To observe surface alterations such as blebbing, roughening, or lysis.[1][8]
Procedure:
-
Treat bacterial cultures with this compound at sub-MIC, MIC, and supra-MIC concentrations for a defined period (e.g., 4-6 hours).
-
Harvest the bacterial cells by centrifugation.
-
Wash the cells with a suitable buffer (e.g., phosphate-buffered saline - PBS).
-
Fix the cells with a solution containing glutaraldehyde and paraformaldehyde.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Dry the samples using a critical point dryer.
-
Mount the dried samples on stubs and coat them with a conductive material (e.g., gold-palladium).
-
Visualize the samples using a scanning electron microscope.
Methodology: To examine internal structural changes, including cell wall thickness, peptidoglycan layer integrity, and cytoplasmic membrane detachment.
Procedure:
-
Follow steps 1-4 from the SEM protocol.
-
Post-fix the cells with osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol and propylene oxide.
-
Infiltrate and embed the samples in resin.
-
Section the resin blocks into ultrathin sections using an ultramicrotome.
-
Stain the sections with uranyl acetate and lead citrate.
-
Visualize the samples using a transmission electron microscope.
Cell Wall Integrity Assays
Objective: To quantify the damage to the bacterial cell wall.
Methodology: This assay measures the uptake of crystal violet dye, which can penetrate cells with compromised walls more readily.
Procedure:
-
Treat bacterial cultures with varying concentrations of this compound.
-
Wash the cells and resuspend them in PBS.
-
Add crystal violet solution to the cell suspension and incubate.
-
Centrifuge to pellet the cells and measure the absorbance of the supernatant at 590 nm. A decrease in absorbance of the supernatant indicates increased dye uptake by damaged cells.
Methodology: Damage to the cell wall and membrane results in the leakage of intracellular materials, such as nucleic acids, which can be quantified by measuring absorbance at 260 nm.[9]
Procedure:
-
Treat bacterial cultures with this compound.
-
Centrifuge the cultures to pellet the cells.
-
Transfer the supernatant to a UV-transparent cuvette or microplate.
-
Measure the absorbance of the supernatant at 260 nm. An increase in A260 indicates a loss of cell integrity.
Peptidoglycan Synthesis and Integrity
Objective: To investigate if this compound indirectly affects peptidoglycan synthesis or integrity.
Methodology: Bacteria with weakened cell walls are more susceptible to lysis by lysozyme.
Procedure:
-
Treat bacterial cultures with sub-lethal concentrations of this compound.
-
Wash and resuspend the cells in a suitable buffer.
-
Divide the suspension into two aliquots; add lysozyme to one and buffer to the other (control).
-
Incubate and monitor the optical density at 600 nm over time. A more rapid decrease in OD in the lysozyme-treated sample compared to the control suggests cell wall damage.
Methodology: Utilize fluorescent dyes that specifically bind to components of the bacterial cell or are excluded by intact membranes to visualize damage.[10][11]
Procedure:
-
Treat bacterial cells with this compound.
-
Stain the cells with a combination of fluorescent dyes, such as:
-
SYTO 9 and Propidium Iodide (PI): SYTO 9 stains all cells green, while PI only enters cells with damaged membranes and stains them red.
-
Wheat Germ Agglutinin (WGA) conjugated to a fluorophore: WGA binds to N-acetylglucosamine residues in the peptidoglycan, allowing for visualization of the cell wall.
-
-
Visualize the stained cells using fluorescence microscopy.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | |
| Streptococcus pneumoniae | |
| Escherichia coli (control) | |
| [User Defined Strain 1] |
| [User Defined Strain 2] | |
Table 2: Summary of Morphological Changes Observed by Electron Microscopy
| Concentration | Observation |
|---|---|
| Control (No Treatment) | Intact cell morphology |
| Sub-MIC | |
| MIC |
| Supra-MIC | |
Table 3: Cell Wall Integrity Assay Results
| Treatment | Crystal Violet Uptake (Absorbance at 590 nm) | Nucleic Acid Release (Absorbance at 260 nm) |
|---|---|---|
| Control | ||
| This compound (Sub-MIC) | ||
| This compound (MIC) | ||
| This compound (Supra-MIC) |
| Positive Control (e.g., Lysozyme) | | |
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. actascientific.com [actascientific.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment [frontiersin.org]
- 11. longdom.org [longdom.org]
Troubleshooting & Optimization
Technical Support Center: Mitigating Pyrrolomycin D Cytotoxicity for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with Pyrrolomycin D cytotoxicity in their in vivo experiments. The following information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity in our animal models with this compound, even at doses required for efficacy. What is the likely cause of this toxicity?
A1: this compound's primary mechanism of action is as a protonophore, which disrupts the proton gradient across mitochondrial membranes. This uncoupling of oxidative phosphorylation leads to a decrease in ATP production and depolarization of the mitochondrial membrane, which can trigger apoptosis in both bacterial and mammalian cells.[1][2] This lack of selectivity is the most probable cause of the in vivo toxicity you are observing. The acute intraperitoneal toxicity (LD50) of this compound in mice has been reported to be 20 mg/kg.[3][4]
Q2: Are there any available analogs of this compound with a better therapeutic window?
A2: Yes, research has shown that chemical modification of the pyrrole ring can reduce cytotoxicity while maintaining or even enhancing antibacterial activity. Specifically, the replacement of chlorine atoms with nitro (NO2) or bromine (Br) groups has been investigated.[5][6] For instance, certain nitro-substituted pyrrolomycins have demonstrated lower toxicity in normal human epithelial cells compared to the parent compounds.[5][7]
Q3: What formulation strategies can we explore to reduce the systemic toxicity of this compound in our in vivo studies?
A3: As this compound is a hydrophobic molecule, formulation strategies aimed at improving solubility and altering biodistribution can be effective in reducing systemic toxicity. Two promising approaches are:
-
Liposomal Formulations: Encapsulating this compound in liposomes can reduce systemic toxicity by altering its pharmacokinetic profile and potentially targeting it to specific tissues.[][9][10][11][12] Liposomes can shield healthy tissues from high concentrations of the drug.
-
Nanoparticle Formulations: Similar to liposomes, encapsulating this compound in polymeric nanoparticles can improve its solubility and bioavailability, while potentially reducing off-target toxicity.[13][14]
Troubleshooting Guide: High In Vivo Cytotoxicity of this compound
If you are encountering unacceptable levels of toxicity in your in vivo experiments with this compound, consider the following troubleshooting steps:
1. Confirm In Vitro Cytotoxicity Profile: Before proceeding with further in vivo work, it is crucial to have a clear understanding of the in vitro cytotoxicity of your specific batch of this compound.
-
Problem: Unexpectedly high in vivo toxicity.
-
Troubleshooting Step: Perform a dose-response cytotoxicity assay (e.g., MTT assay) on a relevant mammalian cell line (e.g., the cell line corresponding to the tissue showing toxicity in vivo, and a non-cancerous cell line for comparison).
-
Expected Outcome: This will confirm the IC50 (half-maximal inhibitory concentration) of your compound and ensure it aligns with expected values. Discrepancies may indicate issues with compound purity or experimental setup.
2. Investigate the Mechanism of Cell Death: Understanding how this compound is inducing cell death in mammalian cells can provide insights into potential mitigation strategies.
-
Problem: Unclear mechanism of toxicity in your model.
-
Troubleshooting Step: Use a combination of assays to differentiate between apoptosis and necrosis.
-
Annexin V/PI Staining: To quantify the percentage of apoptotic and necrotic cells.
-
Caspase Activity Assays: To determine if apoptosis is caspase-dependent.
-
-
Expected Outcome: Confirmation that cytotoxicity is primarily mediated by apoptosis, consistent with the known mechanism of mitochondrial uncouplers.
3. Evaluate Less-Toxic Analogs: If the intrinsic toxicity of this compound is too high for your application, consider synthesizing or obtaining modified analogs.
-
Problem: The therapeutic index of this compound is too narrow.
-
Troubleshooting Step: Synthesize or source nitro- or bromo-substituted pyrrolomycin derivatives.[5][6] Evaluate their in vitro cytotoxicity against your target and a panel of mammalian cell lines to determine if they offer an improved therapeutic window.
-
Expected Outcome: Identification of an analog with comparable or improved efficacy and significantly lower cytotoxicity.
4. Optimize Drug Formulation: For hydrophobic compounds like this compound, formulation can dramatically impact in vivo toxicity.
-
Problem: Systemic toxicity is limiting the achievable therapeutic dose.
-
Troubleshooting Step: Develop and test liposomal or nanoparticle formulations of this compound.
-
Expected Outcome: A formulation that improves the pharmacokinetic profile, potentially increasing drug accumulation at the target site while reducing exposure to sensitive organs, thereby lowering systemic toxicity.
Quantitative Data: Cytotoxicity of Pyrrolomycin Analogs
The following table summarizes the in vitro cytotoxicity (IC50) of various pyrrolomycin derivatives against human cancer cell lines and a non-tumoral human epithelial cell line. Lower IC50 values indicate higher cytotoxicity. The "Cancer Selectivity Index (C-SI)" provides a measure of the compound's selectivity for cancer cells over normal cells (a higher C-SI is desirable).
| Compound | HCT116 (Colon Cancer) IC50 (µM) | MCF 7 (Breast Cancer) IC50 (µM) | hTERT-RPE-1 (Normal Epithelial) IC50 (µM) | Cancer Selectivity Index (C-SI) vs. HCT116 | Cancer Selectivity Index (C-SI) vs. MCF 7 | Reference |
| Pyrrolomycin C | 0.8 ± 0.21 | 1.5 ± 0.33 | 12.5 ± 2.5 | 15.6 | 8.3 | [5] |
| Compound 1 (Pentabromo analog) | 1.30 ± 0.35 | 1.22 ± 0.69 | 58.3 ± 4.2 | 44.8 | 47.8 | [5] |
| Compound 2 (Methoxy analog of 1) | 11.13 ± 3.26 | 17.25 ± 3.2 | >200 | >18.0 | >11.6 | [5] |
| Nitro-PM 5a | 1.55 ± 0.44 | 1.89 ± 0.41 | 54.3 ± 5.1 | 35.0 | 28.7 | [5] |
| Nitro-PM 5b | 18.68 ± 3.81 | 28.75 ± 4.21 | 48.9 ± 4.7 | 2.6 | 1.7 | [7] |
| Nitro-PM 5c | 7.64 ± 1.88 | 12.02 ± 2.85 | 98.7 ± 6.3 | 12.9 | 8.2 | [7] |
| Nitro-PM 5d | 1.25 ± 0.39 | 1.58 ± 0.37 | >200 | >160 | >126.6 | [7] |
Data is presented as mean ± standard deviation.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound and its analogs on cultured mammalian cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Pyrrolomycin compound and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line by treating with this compound for the desired time. Include untreated and positive controls.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase Activity Assay (Colorimetric)
This assay measures the activity of caspases, key mediators of apoptosis.
Materials:
-
Caspase colorimetric assay kit (e.g., for Caspase-3, -8, or -9)
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase substrate conjugated to a colorimetric reporter (e.g., p-nitroaniline, pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the caspase activity.
Visualizations
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. airccj.org [airccj.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Liposomes as Antibiotic Delivery Systems: A Promising Nanotechnological Strategy against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing Pyrrolomycin D Dosage for Antibacterial Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Pyrrolomycin D dosage in antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a potent protonophore. It disrupts the bacterial cell membrane's proton gradient, leading to membrane depolarization and the uncoupling of oxidative phosphorylation.[1][2] This ultimately results in a collapse of the cell's bioenergetic processes and leads to bacterial cell death.
Q2: Against which types of bacteria is this compound most effective?
A2: this compound demonstrates potent activity primarily against Gram-positive bacteria, including strains like Staphylococcus aureus and Streptococcus pneumoniae.[1][3] It shows significantly lower activity against Gram-negative bacteria, largely due to the presence of efflux pumps in these organisms.[1][2] However, in Gram-negative strains with deficient efflux transporters, the sensitivity to this compound is greatly increased.[1][2]
Q3: What are typical Minimum Inhibitory Concentration (MIC) values for this compound?
A3: this compound exhibits very low MIC values, often in the nanomolar or low nanogram per milliliter range against susceptible Gram-positive bacteria. For instance, the antistaphylococcal MIC has been reported to be around 1 ng/mL.[1]
Q4: Is there a significant difference between the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound?
A4: Yes, a notable difference between the MIC and MBC values for pyrrolomycins has been reported.[1] The MBC is often in the low microgram per milliliter range, which is considerably higher than the MIC.[1] This indicates that while this compound can inhibit bacterial growth at very low concentrations, higher concentrations are required to kill the bacteria.
Q5: What factors can influence the outcome of this compound antibacterial assays?
A5: Several factors can affect the results, including:
-
Culture Medium: The presence of albumin in the culture medium can significantly impact the activity of this compound.[1][2] Cation-adjusted Mueller-Hinton broth (CAMHB) is a standard medium used for susceptibility testing.[1]
-
Bacterial Strain: The specific bacterial species and strain, particularly the presence or absence of efflux pumps, will dramatically alter susceptibility.[1][2]
-
Inoculum Concentration: The initial concentration of bacteria must be standardized to ensure accurate and reproducible results.[4][5]
-
Incubation Time and Temperature: Following standardized incubation protocols is crucial for reliable MIC and MBC determination.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No antibacterial activity observed | Inappropriate bacterial strain: The chosen strain may be inherently resistant (e.g., a Gram-negative bacterium with robust efflux pumps). | Test this compound against a known susceptible Gram-positive strain (e.g., Staphylococcus aureus) as a positive control. Consider using an efflux pump-deficient Gram-negative strain to investigate intrinsic activity. |
| Degradation of this compound: Improper storage or handling may have led to the compound's degradation. | Ensure this compound is stored under recommended conditions (protect from light and moisture). Prepare fresh stock solutions for each experiment. | |
| High protein content in media: Components in the media, like albumin, can bind to this compound, reducing its effective concentration.[1][2] | Use a standardized medium with low protein content, such as cation-adjusted Mueller-Hinton broth (CAMHB). | |
| Inconsistent MIC values between experiments | Variation in inoculum density: Inconsistent starting bacterial concentrations will lead to variable MIC results. | Standardize the bacterial inoculum using McFarland standards to ensure a consistent cell density for each assay.[5] |
| Errors in serial dilutions: Inaccurate pipetting during the preparation of the this compound dilution series will result in incorrect final concentrations. | Use calibrated pipettes and carefully prepare the serial dilutions. It is advisable to prepare a fresh dilution series for each experiment. | |
| Contamination of cultures: Contamination with other microorganisms can interfere with the growth of the test organism and affect the results. | Use aseptic techniques throughout the experimental setup to prevent contamination. Visually inspect plates and broth for signs of contamination. | |
| High MBC values compared to MIC | This is an expected characteristic of this compound. | This is a known property of the compound.[1] If a bactericidal effect is required, higher concentrations of this compound will be necessary. Time- and concentration-dependent killing assays can be performed to further characterize its bactericidal activity.[1] |
| Unexpectedly high MIC for Gram-positive bacteria | Development of resistance: Although not widely reported for this compound, spontaneous resistance can occur. | Isolate colonies from the wells with growth at high concentrations and re-test their susceptibility to confirm resistance. |
| Incorrect reading of results: Subjective interpretation of growth inhibition can lead to errors. | Ensure a clear definition of "no growth" is used. Using a spectrophotometer to measure optical density can provide a more objective reading. |
Quantitative Data Summary
Table 1: MIC of this compound against various bacterial strains.
| Bacterial Strain | MIC (ng/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | ~1 | ≤0.002 | [1][3] |
| Staphylococcus epidermidis | N/A | ≤0.002 | [3] |
| Enterococcus faecalis | N/A | ≤0.002 | [3] |
| Streptococcus agalactiae | N/A | ≤0.002 | [3] |
| Listeria monocytogenes | N/A | ≤0.002 | [3] |
| Bacillus subtilis | N/A | ≤0.002 | [3] |
| Streptococcus pneumoniae | Very sensitive | N/A | [1] |
| Escherichia coli (efflux deficient) | 25 | N/A | [1] |
| Gram-negative bacteria (general) | Order of magnitude less sensitive than Gram-positives | 4.34 - 34.78 | [1][3] |
Table 2: MBC of this compound.
| Bacterial Strain | MBC (µg/mL) | Reference |
| Staphylococcus aureus SH1000 | 3 | [1] |
| Escherichia coli (efflux deficient) | 0.75 | [1] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton broth (CAMHB). c. Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.
3. Inoculation and Incubation: a. Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. b. Include a positive control well (bacteria with no this compound) and a negative control well (broth only). c. Incubate the plate at 37°C for 16-24 hours.
4. Interpretation of Results: a. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of bacteria.[6]
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
1. Perform an MIC Assay: a. Follow steps 1-3 of the MIC assay protocol as described above.
2. Plating for Viable Cells: a. After determining the MIC, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations). b. Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton agar).
3. Incubation: a. Incubate the agar plates at 37°C for 24 hours.
4. Interpretation of Results: a. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.
Visualizations
Caption: Mechanism of action of this compound as a protonophore.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting Pyrrolomycin D instability in culture medium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Pyrrolomycin D instability in culture medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, polyhalogenated natural product antibiotic.[1][2] Its primary mechanism of action is as a protonophore, which disrupts the proton gradient across bacterial cell membranes, leading to membrane depolarization and ultimately cell death.[1][3] It is particularly effective against Gram-positive bacteria.[1][4]
Q2: I'm observing a loss of this compound activity in my cell culture experiments over time. Is it degrading?
While chemical degradation is a possibility for many antibiotics in culture, a significant factor affecting this compound's apparent activity is its interaction with components in the culture medium, particularly serum.[1][3] Pyrrolomycins, including this compound, are known to bind extensively to albumin (a major component of fetal bovine serum - FBS/FCS and bovine serum albumin - BSA).[1][3] This binding reduces the free, active concentration of the compound available to act on the cells, which can be misinterpreted as instability or degradation.
Q3: How does pH of the culture medium affect this compound's activity?
The activity of this compound is pH-dependent. Lowering the pH of the medium has been shown to improve its antibacterial activity.[1] This is consistent with its mechanism as a protonophore, where a higher concentration of protons (lower pH) can facilitate its function.
Q4: Are there any known degradation pathways for this compound in aqueous solutions?
Specific degradation pathways for this compound in cell culture medium have not been extensively detailed in the available literature. However, like many complex organic molecules, it may be susceptible to hydrolysis, oxidation, or photodecomposition over time, especially at 37°C in a complex mixture like cell culture medium.[5] General factors that can affect the stability of drugs in biological matrices include temperature, light, and pH.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
Issue 1: Inconsistent or lower-than-expected activity of this compound.
Potential Cause 1: Binding to Serum Proteins
This compound has a high affinity for albumin, a major component of fetal bovine serum (FBS) and bovine serum albumin (BSA).[1][3] This binding sequesters the compound, reducing its bioavailable concentration. The addition of BSA or fetal calf serum (FCS) to culture medium has been shown to decrease the activity of pyrrolomycin by at least two orders of magnitude.[1]
Solutions:
-
Reduce Serum Concentration: If your cell line can tolerate it, consider reducing the percentage of FBS/FCS in your culture medium.
-
Use Serum-Free Medium: If possible, adapt your cells to a serum-free medium formulation.
-
Increase this compound Concentration: If reducing serum is not an option, you may need to empirically determine a higher effective concentration of this compound to compensate for serum binding.
-
Pre-incubation Control: To assess the impact of serum in your specific system, you can pre-incubate this compound in media with and without serum for a period before adding it to the cells and compare the activity.
Potential Cause 2: Sub-optimal pH of the Culture Medium
The protonophoric activity of this compound is enhanced at a lower pH.[1] Standard cell culture media are typically buffered around pH 7.2-7.4, which may not be optimal for this compound activity.
Solutions:
-
Monitor Medium pH: Regularly monitor the pH of your culture medium, as cell metabolism can cause it to become more alkaline over time.
-
Use Buffered Media: Employ a medium with a robust buffering system (e.g., HEPES) to maintain a more stable pH, if compatible with your cell line.
-
Controlled pH Experiments: To determine the optimal pH for your experiments, you can test the activity of this compound in media buffered at slightly different pH values (e.g., 6.8, 7.0, 7.2), provided your cells can tolerate these conditions for the duration of the experiment.
Issue 2: Loss of this compound activity over the course of a multi-day experiment.
Potential Cause 1: Gradual Degradation at 37°C
Solutions:
-
Frequent Media Changes: For long-term experiments, it is advisable to replace the culture medium containing fresh this compound every 2-3 days to maintain a consistent effective concentration.
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions of this compound. Prepare fresh solutions from powder for each experiment or use aliquots stored at -20°C or -80°C to minimize freeze-thaw cycles.
Potential Cause 2: Photodegradation
Some antibiotics are light-sensitive.[7] While specific data on the photostability of this compound is limited, it is a prudent measure to protect it from light.
Solutions:
-
Protect from Light: Store this compound stock solutions in amber vials or wrap tubes in aluminum foil. When in use in the incubator, keep the culture plates or flasks in a light-protected container if possible.
Data Summary
Table 1: Factors Influencing this compound Activity and Stability
| Factor | Observation | Recommended Action |
| Serum (Albumin) | High binding affinity, leading to reduced bioavailability.[1][3] | Reduce serum concentration, use serum-free media, or increase this compound concentration. |
| pH | Activity is enhanced at lower pH.[1] | Monitor and maintain a stable, slightly acidic pH if tolerated by the cells. |
| Temperature | Potential for gradual degradation at 37°C.[6] | Perform frequent media changes with fresh compound for long-term experiments. |
| Light | Potential for photodegradation.[7] | Protect stock solutions and experimental cultures from light. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Carefully weigh the desired amount of this compound powder in a chemical fume hood.
-
Solvent Selection: Dissolve the powder in a suitable sterile solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., amber vial).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Protocol 2: Determining the Effective Concentration of this compound in the Presence of Serum
-
Cell Seeding: Seed your target cells in a multi-well plate at a density appropriate for your assay.
-
Preparation of Media: Prepare a series of culture media containing different concentrations of FBS/FCS (e.g., 10%, 5%, 2%, 0%).
-
Serial Dilutions: Prepare serial dilutions of this compound in each of the prepared media.
-
Treatment: Remove the initial seeding medium from the cells and add the media containing the different concentrations of this compound and serum.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform your chosen assay to measure the biological effect of this compound (e.g., cell viability assay, antibacterial assay).
-
Analysis: Compare the dose-response curves of this compound at different serum concentrations to determine the impact of serum on its effective concentration.
Visualizations
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. capricorn-scientific.com [capricorn-scientific.com]
Technical Support Center: Pyrrolomycin D Activity and Albumin Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolomycin D. The information provided is intended to help mitigate the inhibitory effect of albumin on this compound's antimicrobial activity during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected activity of this compound in our cell-based assays. What could be the cause?
A1: A primary reason for reduced this compound activity in biological assays is its interaction with albumin present in the culture medium (e.g., in Fetal Bovine Serum, FBS, or Bovine Serum Albumin, BSA).[1][2] this compound is known to bind to albumin, which sequesters the compound and reduces its free concentration, thereby diminishing its antimicrobial effect. The addition of BSA or fetal calf serum (FCS) to culture medium has been shown to decrease the activity of pyrrolomycin against S. aureus and E. coli by at least two orders of magnitude.[1]
Q2: How can we confirm that albumin is responsible for the decreased activity of this compound in our experiments?
A2: To confirm albumin's inhibitory effect, you can perform a comparative bioassay. First, establish a baseline Minimum Inhibitory Concentration (MIC) or IC50 value for this compound against your target organism in a medium devoid of albumin. Then, perform the same assay with medium supplemented with varying, physiologically relevant concentrations of BSA or FBS. A significant increase in the MIC or IC50 in the presence of albumin would confirm its inhibitory role.
Q3: What are the primary strategies to mitigate the effect of albumin on this compound activity in our experiments?
A3: There are several strategies you can employ to lessen the impact of albumin:
-
Use Albumin-Free or Low-Albumin Media: Whenever experimentally feasible, utilize media that does not contain albumin or has a significantly reduced concentration.
-
Increase this compound Concentration: If altering the medium is not possible, a straightforward approach is to increase the concentration of this compound to saturate the albumin binding sites and achieve the desired effective free concentration.
-
Introduce a Competitive Binder: Incorporate a compound known to bind to albumin with high affinity. This "decoy" molecule can displace this compound from albumin, thereby increasing its free concentration.
-
Modify Experimental Buffer Conditions: Adjusting the pH of your experimental buffer can sometimes alter the binding affinity between a drug and albumin.[3]
-
Consider Structural Analogs: If you are in the drug development phase, consider synthesizing or obtaining this compound analogs with reduced lipophilicity, as this property can correlate with lower plasma protein binding.[4] For instance, the introduction of a nitro group has been shown to lower the lipophilicity of pyrrolomycins and reduce their binding to plasma proteins.[4]
Q4: Are there any commercially available this compound analogs with reduced albumin binding?
A4: Research into this compound analogs is ongoing. Some studies have explored modifications to the pyrrolomycin structure, such as the introduction of nitro groups, which can lead to lower lipophilicity and consequently, reduced plasma protein binding.[4] We recommend reviewing the current scientific literature for the latest developments in this compound analog synthesis and characterization.
Troubleshooting Guides
Issue 1: Inconsistent this compound activity between experimental batches.
-
Possible Cause: Variations in the albumin concentration of different lots of FBS or BSA.
-
Troubleshooting Steps:
-
Standardize your experiments by using a single lot of FBS or BSA for the entire study.
-
If possible, quantify the albumin concentration in your specific lot of serum.
-
Consider using a purified, consistent source of albumin if precise control is necessary.
-
Issue 2: Complete loss of this compound activity in the presence of serum.
-
Possible Cause: High albumin concentration in the serum is sequestering nearly all of the this compound.
-
Troubleshooting Steps:
-
Refer to the quantitative data below to estimate the potential fold-change in activity and adjust your this compound concentration accordingly.
-
Implement the competitive binding protocol outlined in the Experimental Protocols section.
-
If your experimental design allows, switch to an albumin-free medium.
-
Quantitative Data Summary
The following table summarizes the impact of albumin on the activity of pyrrolomycins as reported in the literature.
| Organism | Medium | Albumin Concentration | Fold Change in MIC/Activity | Reference |
| Mycobacterium tuberculosis | Middlebrook 7H9 | Not specified (BSA removed) | 10-fold more susceptible | [1] |
| Staphylococcus aureus | CAMHB | Not specified (BSA or FCS added) | Reduced by at least 2 orders of magnitude | [1] |
| Escherichia coli ΔtolC | CAMHB | Not specified (BSA or FCS added) | Reduced by at least 2 orders of magnitude | [1] |
Experimental Protocols
Protocol 1: Determining the Impact of Albumin on this compound MIC
-
Prepare Bacterial Inoculum: Culture the target bacterial strain to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in an appropriate broth.
-
Prepare this compound Dilutions: Create a serial dilution of this compound in two sets of media: one without albumin (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) and one supplemented with a clinically relevant concentration of BSA (e.g., 40 mg/mL).
-
Incubate: In a 96-well plate, add the bacterial inoculum to each well containing the this compound dilutions. Include positive (no drug) and negative (no bacteria) controls for both media types. Incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC values obtained in the albumin-free and albumin-supplemented media.
Protocol 2: Competitive Albumin Binding Assay
-
Select a Competitor: Choose a compound with a known high affinity for the same binding site on albumin as this compound (often Site II). Examples include ibuprofen or diazoxide.
-
Prepare Reagents:
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of the competitor compound.
-
Prepare your assay medium containing a constant, clinically relevant concentration of BSA (e.g., 40 mg/mL).
-
-
Set up Assay: In a 96-well plate, add the bacterial inoculum to the BSA-containing medium. Then, add a fixed, sub-inhibitory concentration of this compound (a concentration that shows reduced activity in the presence of albumin). To these wells, add a serial dilution of the competitor compound.
-
Incubate and Read: Incubate the plate as described in Protocol 1. A restoration of this compound's antimicrobial activity (i.e., inhibition of bacterial growth) with increasing concentrations of the competitor would indicate successful displacement from albumin.
Visualizations
Caption: Interaction of this compound with albumin in an in vitro setting.
Caption: Troubleshooting workflow for mitigating albumin's effect on this compound.
References
Technical Support Center: Enhancing Pyrrolomycin D Efficacy Against Gram-Negative Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the efficacy of Pyrrolomycin D against Gram-negative bacteria.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound typically less effective against Gram-negative bacteria compared to Gram-positive bacteria?
A1: The reduced efficacy of this compound against Gram-negative bacteria is not due to the absence of a molecular target. Instead, it is primarily attributed to two key factors:
-
The Outer Membrane: Gram-negative bacteria possess a protective outer membrane that acts as a permeability barrier, limiting the influx of many antimicrobial compounds, including this compound.
-
Efflux Pumps: Gram-negative bacteria have highly efficient efflux pump systems, such as the TolC-mediated apparatus in E. coli, which actively expel the compound from the cell before it can reach its target.[1][2] Studies have shown that Gram-negative bacteria lacking these transporters become sensitive to pyrrolomycins.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions as a potent protonophore.[1][2] It shuttles protons across the bacterial cytoplasmic membrane, disrupting the proton motive force. This dissipates the proton gradient essential for oxidative phosphorylation, effectively uncoupling it from ATP synthesis and leading to bacterial cell death.[1][3]
Q3: What are the primary strategies to overcome Gram-negative resistance to this compound?
A3: Researchers are exploring several promising strategies:
-
Chemical Modification: Synthesizing novel pyrrolomycin analogs to improve cell penetration and evade efflux pumps.[3][4][5]
-
Combination Therapy: Using this compound in conjunction with other agents, such as efflux pump inhibitors (EPIs) or other classes of antibiotics, to create a synergistic effect.
-
Novel Delivery Systems: Developing advanced delivery mechanisms to bypass the outer membrane and deliver the compound directly into the bacterial cell.
Q4: Have any chemical modifications of this compound shown success against Gram-negative pathogens?
A4: Yes, recent studies have demonstrated success with synthetic nitro-pyrrolomycins.[3][5] Specifically, replacing chlorine atoms on the pyrrole nucleus with nitro groups has been shown to improve the bactericidal activity against Pseudomonas aeruginosa while also potentially reducing cytotoxicity.[3][5][6] The specific position of the nitro group on the pyrrole ring appears to be a critical factor in this enhanced activity.[5]
Q5: What is a ΔtolC mutant, and why is it a valuable tool in this compound research?
A5: A ΔtolC mutant is a genetically modified strain of a Gram-negative bacterium, typically E. coli, in which the tolC gene has been deleted. The TolC protein is a crucial outer membrane component of many major efflux pump systems. By removing it, the bacterium's ability to pump out drugs is severely compromised. These mutants are valuable because they allow researchers to assess the intrinsic activity of a compound like this compound against the bacterium, independent of efflux-mediated resistance.[1][2] If the compound is potent against a ΔtolC mutant but not the wild-type strain, it strongly suggests that efflux is the primary resistance mechanism.[2]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during experiments in a question-and-answer format.
Issue 1: Persistently high Minimum Inhibitory Concentration (MIC) values for this compound against wild-type Gram-negative strains.
-
Potential Cause: Intrinsic resistance due to a highly efficient efflux system.
-
Troubleshooting Steps:
-
Confirm with a Deficient Strain: Test this compound against a known efflux-deficient strain of the same bacterium (e.g., E. coli ΔtolC). A significantly lower MIC in the mutant strain will confirm that efflux is the dominant resistance mechanism.[1][2]
-
Use an Efflux Pump Inhibitor (EPI): Perform synergy testing (e.g., a checkerboard assay) by combining this compound with a known broad-spectrum EPI. A synergistic or additive effect indicates that blocking efflux improves efficacy.
-
Issue 2: Inconsistent or non-reproducible MIC results between experiments.
-
Potential Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure the bacterial inoculum is consistently prepared to a 0.5 McFarland standard to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay wells.[7]
-
Verify Compound Stability and Solubility: Pyrrolomycins can have limited solubility. Ensure your stock solution in DMSO (or another appropriate solvent) is fully dissolved and that the final concentration of the solvent in the assay medium is low (typically ≤1%) to prevent precipitation and bacterial growth inhibition.
-
Control for Media Components: Be aware that components in the growth medium, such as albumin, can bind to pyrrolomycins and reduce their effective concentration.[1][2] If using supplemented media, consider running parallel tests in a minimal medium.
-
Incubation Consistency: Strictly adhere to standardized incubation times (e.g., 18-24 hours) and temperatures (35-37°C).[7]
-
Issue 3: Membrane depolarization assay (e.g., using a potentiometric probe) yields a weak or no signal.
-
Potential Cause: Sub-optimal assay parameters or insufficient compound concentration.
-
Troubleshooting Steps:
-
Test a Broad Concentration Range: Ensure the concentrations of this compound being tested bracket the predetermined MIC. The effect may only be apparent at or above the MIC.
-
Optimize Cell Density: The density of the bacterial suspension can affect the magnitude of the fluorescence signal. Titrate the cell density to find the optimal range for your instrument (e.g., flow cytometer or plate reader).
-
Validate with a Positive Control: Always include a positive control, such as the well-characterized protonophore CCCP (carbonyl cyanide m-chlorophenylhydrazone), to confirm that the assay is working correctly and the bacterial cells are responsive.[1]
-
Select the Appropriate Probe: Different potentiometric probes, like DiOC2(3) and DiSC3(5), have different characteristics. Ensure the chosen probe and its associated protocol are suitable for your bacterial species and equipment.[2]
-
Section 3: Data Presentation
The following tables summarize key quantitative data on the activity of this compound and its derivatives.
Table 1: Minimum Inhibitory Concentrations (MICs) of Natural Pyrrolomycins against Select Bacteria
| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa |
| Pyrrolomycin C | Moderate | Moderate | >300 µM[3][5] | Inactive[3][5] |
| This compound | ≤0.002 µM[8][9] | Very Sensitive[10] | 4.34 - 34.78 µM[9][11] | High |
| Vancomycin (control) | ≤0.002 µM[8][9] | N/A | N/A | N/A |
Note: Sensitivity descriptions are based on comparative data from cited literature. Exact µM values can vary based on the specific strain and testing conditions.
Table 2: Comparative Activity of a Synthetic Nitro-Pyrrolomycin Against P. aeruginosa
| Compound | MIC (µM) against P. aeruginosa | Minimal Bactericidal Concentration (MBC) |
| Pyrrolomycin C (Natural) | >100 µM | No antimicrobial effect at 100 µM[3] |
| Nitro-Pyrrolomycin 5d (Synthetic) | 10 µM | Bactericidal at sub-inhibitory concentrations[3][5] |
Section 4: Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]
-
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
-
Materials:
-
96-well sterile microtiter plates.
-
This compound stock solution (e.g., in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).[10]
-
Bacterial culture grown to log phase.
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth for dilution.
-
Incubator (35 ± 2°C).
-
-
Procedure:
-
Inoculum Preparation: Select 3-5 well-isolated colonies from an agar plate and suspend them in saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest drug concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10.
-
Controls: Well 11 should be a growth control (broth and bacteria, no drug). Well 12 should be a sterility control (broth only).
-
Inoculation: Add the standardized bacterial inoculum to wells 1-11. The final volume in each well should be uniform.
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours.
-
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity) compared to the growth control.[13][14]
Protocol 2: Bacterial Membrane Potential Assessment with DiOC2(3)
-
Objective: To measure changes in bacterial membrane potential after exposure to this compound using a potentiometric probe and flow cytometry.[2]
-
Materials:
-
Log-phase bacterial culture.
-
This compound stock solution.
-
CCCP (positive control).
-
DiOC2(3) fluorescent dye stock solution.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer with blue laser (488 nm) and detectors for green (e.g., 525/30 nm) and red (e.g., 610/20 nm) fluorescence.
-
-
Procedure:
-
Cell Preparation: Harvest log-phase bacteria, wash with PBS, and resuspend in PBS to a defined optical density (e.g., OD600 = 0.2).
-
Staining: Add DiOC2(3) to the cell suspension at a final concentration of ~30 µM. Incubate in the dark at room temperature for 15-30 minutes to allow the dye to equilibrate across the membranes.
-
Compound Addition: Aliquot the stained cell suspension into flow cytometry tubes. Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a "no drug" negative control and a CCCP positive control.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Data Acquisition: Analyze the samples on the flow cytometer. For healthy, polarized cells, the dye forms aggregates that fluoresce red. When the membrane depolarizes, the dye disperses into the cytoplasm and fluoresces green.
-
-
Interpretation: A significant increase in the green fluorescence signal, or a shift in the red-to-green fluorescence ratio, indicates membrane depolarization.[2]
Section 5: Visualizations
Diagram 1: Troubleshooting Workflow for High MIC Values
Caption: A logical workflow for diagnosing and resolving high MIC results.
Caption: A workflow for evaluating synergy between this compound and a second agent.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. idexx.dk [idexx.dk]
- 13. microbiologyclass.net [microbiologyclass.net]
- 14. idexx.com [idexx.com]
Technical Support Center: Synthesis and Evaluation of Less Toxic Pyrrolomycin D Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of less toxic derivatives of Pyrrolomycin D.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis and evaluation of this compound derivatives.
Synthesis & Purification
Q1: My Paal-Knorr pyrrole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Paal-Knorr synthesis can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure you are using a slight excess of the primary amine or ammonia. The reaction can be accelerated by the addition of a weak acid like acetic acid. However, be cautious as a pH below 3 can favor the formation of furan byproducts.[1] Consider using milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ to catalyze the reaction, which can improve yields and reduce harsh reaction conditions.[2][3]
-
-
Side Reactions: Competing side reactions can lower the yield of the desired pyrrole.
-
Difficult Precursors: The 1,4-dicarbonyl starting material can be difficult to prepare or may be unstable.[2]
-
Solution: Ensure the purity of your 1,4-dicarbonyl compound. If it is unstable, consider synthesizing it and using it immediately in the Paal-Knorr reaction.
-
Q2: I am observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura coupling reaction to functionalize my pyrrole ring. How can I minimize this side product?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. Here are some strategies to minimize it:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.
-
Solution: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the palladium catalyst. Maintaining an inert atmosphere throughout the reaction is crucial.
-
-
Catalyst Choice: The choice of palladium catalyst and ligands can influence the extent of homocoupling.
-
Solution: While Pd(PPh₃)₄ is commonly used, consider screening other catalysts like Pd(dppf)Cl₂ which can be effective for heteroaryl couplings.[2] The use of bulky electron-rich phosphine ligands can sometimes suppress homocoupling.
-
-
Reaction Conditions: Suboptimal reaction conditions can favor homocoupling.
-
Solution: Ensure precise control over stoichiometry. An excess of the boronic acid can sometimes lead to increased homocoupling. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water) to find the optimal conditions for your specific substrates.
-
Q3: My N-sulfonyl protecting group is difficult to remove. What are the best practices for deprotection?
A3: N-sulfonyl groups are robust and can sometimes be challenging to cleave without affecting other functional groups.
-
Harsh Deprotection Conditions: Standard alkaline hydrolysis (e.g., NaOH or KOH in refluxing alcohol) can be harsh and may not be suitable for substrates with sensitive functionalities like esters, which can be saponified.[5]
-
Incomplete Deprotection: The reaction may not go to completion, leaving starting material behind.
-
Solution: Ensure you are using a sufficient excess of the deprotecting reagent and allow for adequate reaction time. Monitoring the reaction by TLC is crucial to determine completion. If using magnesium, activation of the magnesium surface with ammonium chloride may improve results.[5]
-
Q4: I'm having trouble purifying my polar pyrrolomycin derivative. What are some effective purification strategies?
A4: The polar nature of some pyrrolomycin derivatives, particularly those with nitro groups or free hydroxyl and N-H functionalities, can make purification by standard column chromatography on silica gel challenging due to strong adsorption and poor separation.
-
Chromatography Issues: Tailing on silica gel columns is a common problem.
-
Solution: Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography (C18). For particularly stubborn separations, High-Performance Liquid Chromatography (HPLC) may be necessary.
-
-
Crystallization Difficulties: Inducing crystallization of polar compounds can be difficult.
-
Solution: Try a wide range of solvent systems for recrystallization. If the compound is an oil, trituration with a non-polar solvent like hexane can sometimes induce solidification.
-
Biological Evaluation
Q5: My cytotoxicity assay (e.g., MTT assay) is giving inconsistent results. What are the potential pitfalls?
A5: Inconsistent results in MTT assays can arise from several sources of error.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final absorbance reading.
-
Solution: Ensure a uniform and optimized cell density across all wells. It's recommended to perform a cell titration experiment to determine the linear range of the assay for your specific cell line.
-
-
Compound Precipitation: The test compound may precipitate in the culture medium, leading to inaccurate results.
-
Solution: Visually inspect the wells after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent for the stock solution (ensuring the final solvent concentration is non-toxic to the cells).
-
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings.
Data Presentation
The following tables summarize the biological activity of this compound and some of its less toxic derivatives.
Table 1: In Vitro Antibacterial Activity of this compound and Analogs
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | S. aureus | ≤0.002 µM (~0.0007) | 3 | [3][10] |
| E. coli ΔtolC | 0.025 | 0.75 | [10] | |
| Nitro-Pyrrolomycin 5a | S. aureus | - | 60 µM (~23) | [11] |
| Nitro-Pyrrolomycin 5c | S. aureus | - | 40 µM (~17) | [11] |
| Brominated Pyrrolomycin 20a | S. aureus | 0.012-0.2 µM (~0.005-0.09) | - | [12] |
| Brominated Pyrrolomycin 20d | S. aureus | 0.007-0.2 µM (~0.003-0.09) | - | [12] |
Table 2: Cytotoxicity of this compound and Analogs against Human Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyrrolomycin C | hTERT-RPE-1 (non-tumoral) | 0.8 ± 0.29 | [11] |
| HCT116 (colon cancer) | - | [11] | |
| MCF 7 (breast cancer) | - | [11] | |
| Nitro-Pyrrolomycin 5a | hTERT-RPE-1 | 2.25 ± 0.35 | [11] |
| Nitro-Pyrrolomycin 5c | hTERT-RPE-1 | >20 | [11] |
| HCT116 | 1.80 ± 0.21 | [11] | |
| MCF 7 | 2.20 ± 0.14 | [11] | |
| Fluorinated Pyrrolomycin 4 | HeLa | No cytotoxicity observed | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of this compound derivatives.
Synthesis of a Nitro-Pyrrolomycin Derivative (General Procedure)
This protocol is adapted from the synthesis of nitro-pyrrolomycins and is a general guideline.[11]
-
Nitration of the Pyrrole Ring:
-
To a solution of the starting halogenated (2-hydroxybenzoyl)pyrrole (1 mmol) in cold (-10 °C) concentrated sulfuric acid, add an equimolar amount of a sulfonitric mixture (a mixture of concentrated sulfuric and nitric acids) dropwise while maintaining the temperature.
-
Stir the reaction mixture at -10 °C for 15 minutes.
-
Carefully pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by crystallization.
-
-
Demethylation (if a methoxy precursor is used):
-
To a solution of the methoxy-protected intermediate (1 mmol) in anhydrous dichloromethane in an ice-salt bath, add AlCl₃ (30 mmol) portion-wise.
-
Allow the reaction to stir overnight at room temperature.
-
Cautiously quench the reaction by adding a cold 5% sulfuric acid solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography or crystallization.
-
MTT Assay for Cytotoxicity
This is a general protocol for assessing the cytotoxicity of compounds against adherent cell lines.[7][8][9]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in a serum-free culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Measurement of Mitochondrial Membrane Potential
This protocol provides a general method for assessing changes in mitochondrial membrane potential (ΔΨm) using a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRE).[14][15]
-
Cell Preparation:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere.
-
-
Dye Loading:
-
Prepare a working solution of TMRE in a culture medium (e.g., 10-20 nM).
-
Incubate the cells with the TMRE solution for 30 minutes at 37°C.
-
-
Compound Treatment and Imaging:
-
Wash the cells with fresh, pre-warmed medium to remove excess dye.
-
Add the test compound (pyrrolomycin derivative) at the desired concentration. For a positive control for depolarization, use a known uncoupler like FCCP (e.g., 20 µM).
-
Immediately begin imaging the cells using a fluorescence microscope with the appropriate filter set for TMRE (Ex/Em ~549/575 nm).
-
Acquire images at regular intervals to monitor the change in fluorescence intensity over time. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Visualizations
Signaling Pathway: Protonophore Action of Pyrrolomycin Derivatives
Caption: Protonophore action of Pyrrolomycin derivatives on the mitochondrial membrane.
Experimental Workflow: Synthesis and Evaluation of Pyrrolomycin Derivatives
Caption: A general workflow from synthesis to biological evaluation.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Live-cell microscopy for mitochondrial membrane potential measurements [protocols.io]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Large-Scale Synthesis of Pyrrolomycin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Pyrrolomycin D.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the large-scale production of this compound?
A1: The most common strategy involves a convergent synthesis approach. This typically consists of three main stages: the synthesis of a suitable polychlorinated pyrrole precursor, the preparation of a dichlorinated-2-hydroxybenzoyl chloride derivative, and a subsequent Friedel-Crafts acylation to couple these two fragments.
Q2: What are the primary challenges in the multi-gram synthesis of this compound?
A2: Key challenges include:
-
Controlling regioselectivity during the chlorination of the pyrrole ring to obtain the desired 2,3,4-trichloro-substituted isomer.
-
The low reactivity of the electron-deficient polychlorinated pyrrole and the dichlorinated benzoyl chloride in the key Friedel-Crafts acylation step.
-
Potential for side reactions and decomposition under the harsh conditions often required for the acylation.
-
Difficult purification of the polar, polychlorinated final product and intermediates on a large scale.
-
Ensuring the stability of the polychlorinated intermediates and the final product.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes, several safety precautions are crucial:
-
Halogenated reagents such as sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) are corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are water-reactive and can release HCl gas. Handle with care in a dry environment.
-
Solvents such as dichloromethane (DCM) and nitrobenzene are hazardous. Refer to their Safety Data Sheets (SDS) for proper handling and disposal procedures.
-
The final product, this compound, is a potent antibiotic. Handle with care to avoid exposure and potential development of resistance.
Troubleshooting Guides
Part 1: Synthesis of 2,3,4-Trichloropyrrole
This section addresses common issues encountered during the preparation of the key intermediate, 2,3,4-trichloropyrrole. The synthesis typically proceeds via the chlorination of pyrrole or a protected pyrrole derivative.
Table 1: Troubleshooting the Synthesis of 2,3,4-Trichloropyrrole
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or GC-MS. |
| Decomposition of the starting material or product. | Use milder chlorinating agents (e.g., NCS instead of SO₂Cl₂). Control the reaction temperature carefully, potentially running the reaction at lower temperatures for a longer duration. | |
| Loss during work-up and purification. | Trichloropyrrole is polar; minimize aqueous washes. Use a continuous extraction method if necessary. Consider sublimation for purification on a smaller scale, or careful column chromatography with a suitable solvent system for larger scales. | |
| Formation of Isomers (e.g., 2,3,5-trichloropyrrole) | Lack of regioselectivity in the chlorination reaction. | Start with a pre-functionalized pyrrole that directs chlorination to the desired positions. The use of a removable protecting group on the pyrrole nitrogen can influence regioselectivity. |
| Over-chlorination (Formation of tetrachloropyrrole) | Excess chlorinating agent or harsh reaction conditions. | Use a stoichiometric amount of the chlorinating agent and add it portion-wise to the reaction mixture. Maintain a low reaction temperature. |
| Purification Difficulties | The product is a polar solid that may be difficult to separate from polar byproducts. | Use column chromatography on silica gel with a gradient elution of a non-polar/polar solvent system (e.g., hexanes/ethyl acetate). Recrystallization from a suitable solvent system should be explored. |
Experimental Protocol: Chlorination of N-protected Pyrrole
A detailed protocol for a lab-scale synthesis is provided below. For large-scale synthesis, reaction times, temperatures, and purification methods will need to be optimized.
-
Protection: To a solution of pyrrole in a suitable solvent (e.g., THF), add a protecting group such as tert-butyldimethylsilyl (TBDMS) chloride in the presence of a base (e.g., imidazole).
-
Chlorination: Cool the solution of N-TBDMS-pyrrole to 0°C. Add N-chlorosuccinimide (3.0 equivalents) portion-wise over 1 hour. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Deprotection & Purification: Deprotect the N-TBDMS-2,3,4-trichloropyrrole using a standard procedure (e.g., TBAF in THF). Purify the resulting 2,3,4-trichloropyrrole by column chromatography.
Part 2: Synthesis of 3,5-dichloro-2-hydroxybenzoyl chloride
This stage involves the preparation of the acid chloride, typically from 3,5-dichloro-2-hydroxybenzoic acid.
Table 2: Troubleshooting the Synthesis of 3,5-dichloro-2-hydroxybenzoyl chloride
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Carboxylic Acid | Incomplete carboxylation of the corresponding phenol. | Optimize the conditions for the Kolbe-Schmitt reaction (temperature, pressure of CO₂). |
| Difficult purification of the carboxylic acid. | Recrystallization is the preferred method for purification on a large scale. | |
| Low Yield of Acid Chloride | Incomplete reaction with the chlorinating agent (e.g., thionyl chloride, oxalyl chloride). | Use a slight excess of the chlorinating agent. A catalytic amount of DMF can accelerate the reaction with oxalyl chloride. |
| Decomposition of the acid chloride. | The acid chloride is sensitive to moisture. Perform the reaction and handle the product under anhydrous conditions. Use freshly distilled thionyl chloride or oxalyl chloride. | |
| Product is unstable | The acid chloride can hydrolyze back to the carboxylic acid upon exposure to moisture. | Store the acid chloride under an inert atmosphere (e.g., nitrogen or argon) and use it immediately in the next step. |
Experimental Protocol: Preparation of 3,5-dichloro-2-hydroxybenzoyl chloride
-
Synthesis of 3,5-dichloro-2-hydroxybenzoic acid: This can be prepared from 2,4-dichlorophenol via a Kolbe-Schmitt or similar carboxylation reaction.
-
Formation of the Acid Chloride: To a suspension of 3,5-dichloro-2-hydroxybenzoic acid in an inert solvent (e.g., DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0°C. Allow the reaction to warm to room temperature and stir until gas evolution ceases. The solvent and excess reagent can be removed under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.
Part 3: Friedel-Crafts Acylation and Final Product Purification
This is the crucial step where the two key fragments are coupled. The electron-deficient nature of both reactants makes this reaction challenging.
Table 3: Troubleshooting the Friedel-Crafts Acylation and Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Low reactivity of the substrates. | Use a strong Lewis acid catalyst such as AlCl₃ in stoichiometric amounts or in excess. Higher reaction temperatures may be required, but this should be balanced against the risk of decomposition. Consider using a more reactive derivative of the pyrrole, if possible. |
| Deactivation of the catalyst. | Ensure all reagents and solvents are anhydrous. | |
| Formation of Byproducts | Acylation at an undesired position on the pyrrole ring. | The use of a protecting group on the pyrrole nitrogen can help direct the acylation to the desired position. |
| Decomposition of starting materials or product. | The reaction is likely exothermic; control the temperature carefully during the addition of reagents. Use a solvent with a suitable boiling point to manage the reaction temperature. | |
| Difficult Purification of this compound | The final product is a polar, colored solid. | Column chromatography on silica gel is often necessary. A multi-solvent system may be required for optimal separation. Recrystallization from a suitable solvent pair can be an effective final purification step for large quantities. |
| Product Instability | The polychlorinated pyrrole ring can be sensitive to strong acids and bases. | Use a carefully controlled work-up procedure, avoiding prolonged exposure to harsh pH conditions. |
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a suspension of AlCl₃ (2.0 equivalents) in an inert solvent (e.g., nitrobenzene or dichloroethane) at 0°C, add the 3,5-dichloro-2-hydroxybenzoyl chloride.
-
Addition of Pyrrole: Slowly add a solution of 2,3,4-trichloropyrrole in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-80°C for several hours, monitoring by TLC or HPLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography followed by recrystallization.
Visualizations
Optimizing reaction conditions for Pyrrolomycin D analogue synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrrolomycin D analogues.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound analogues, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield | - Incomplete Reaction: Insufficient reaction time or temperature. - Decomposition of Starting Materials or Products: Unstable reagents or products under the reaction conditions. - Side Reactions: Formation of undesired byproducts. - Moisture Contamination: Lewis acid catalysts (e.g., AlCl₃) are sensitive to moisture. - Poor Quality Reagents: Impurities in starting materials or solvents. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal duration. Consider microwave-assisted organic synthesis (MAOS) to potentially increase yields and shorten reaction times[1][2][3][4]. - Modify Reaction Conditions: Use milder reaction conditions or protect sensitive functional groups. - Control Stoichiometry: Carefully control the ratio of reactants and catalysts. - Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Purify Reagents: Use high-purity starting materials and solvents. |
| Formation of Multiple Products (Polysubstitution) | - High Reactivity of Pyrrole Ring: The electron-rich pyrrole ring is susceptible to multiple substitutions, especially during halogenation and Friedel-Crafts acylation[5][6]. | - Control Halogenating Agent Stoichiometry: Use a stoichiometric amount of the halogenating agent (e.g., SO₂Cl₂, NBS, NCS) to favor mono-substitution. - Use Protecting Groups: Protect the pyrrole nitrogen (e.g., via silation) to direct substitution to specific positions and reduce polysubstitution[7]. - Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity. |
| Unexpected Side Products | - Rearrangement of Acylium Ion: In Friedel-Crafts acylation, the acylium ion intermediate can undergo rearrangement[6]. - Self-Reaction of Reagents: Some reagents may react with themselves under the reaction conditions. | - Choose Appropriate Catalyst: The choice of Lewis acid can influence the stability of the acylium ion. - Modify Reaction Sequence: Consider alternative synthetic routes that avoid intermediates prone to rearrangement. |
| Purification Challenges | - Polarity of Products: The presence of hydroxyl and nitro groups can make the final products highly polar and difficult to separate from polar byproducts or residual reagents. - Tarry Byproducts: Polymerization of pyrrole can lead to the formation of intractable tars. | - Acid/Base Treatment: Treat the crude product with a dilute acid or base to remove basic or acidic impurities[8]. - Column Chromatography: Use an appropriate stationary phase (e.g., silica gel, alumina) and solvent system to achieve separation. Gradient elution may be necessary. - Distillation/Sublimation: For volatile and thermally stable compounds, distillation or sublimation under reduced pressure can be effective[8]. - Recrystallization: If a suitable solvent is found, recrystallization can be a powerful purification technique. |
Frequently Asked Questions (FAQs)
Q1: What are the key reaction steps in the synthesis of this compound analogues?
A1: The synthesis of this compound analogues typically involves several key steps:
-
Pyrrole Synthesis: Formation of the core pyrrole ring, which can be achieved through various methods like the Paal-Knorr synthesis.
-
Friedel-Crafts Acylation: Introduction of the aroyl group at the C2 position of the pyrrole ring. This is often carried out using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃[6].
-
Halogenation: Introduction of halogen atoms (Cl, Br) onto the pyrrole and/or phenyl rings using halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)[9].
-
Nitration (for nitro-analogues): Introduction of a nitro group onto the pyrrole ring, typically using a nitrating agent like a mixture of nitric acid and sulfuric acid at low temperatures[10].
Q2: How can I improve the yield of the Friedel-Crafts acylation step?
A2: To improve the yield of the Friedel-Crafts acylation:
-
Ensure Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Use dry solvents and glassware, and perform the reaction under an inert atmosphere.
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids can be explored. For highly reactive pyrroles, the reaction may proceed without a catalyst[5].
-
Temperature Control: The reaction is often performed at low temperatures (e.g., in an ice-salt bath) to control the reaction rate and minimize side reactions[10].
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to improve yields and reduce reaction times for the synthesis of pyrrolomycin analogues[1][2][4].
Q3: How can I control the regioselectivity of halogenation on the pyrrole ring?
A3: Controlling the position of halogenation is crucial for synthesizing specific analogues.
-
Choice of Halogenating Agent: Reagents like sulfuryl chloride (SO₂Cl₂) can be used for chlorination[5].
-
Reaction Conditions: The solvent and temperature can influence the regioselectivity.
-
Protecting Groups: Introducing a protecting group on the pyrrole nitrogen can direct halogenation to either the C2/C5 or C3/C4 positions. Silylation is one such strategy[7].
Q4: What are some common methods for purifying the final this compound analogue?
A4: Purification can be challenging due to the nature of the compounds.
-
Column Chromatography: This is a widely used method. A typical solvent system could be a gradient of hexane and ethyl acetate.
-
Distillation: For less polar and thermally stable intermediates or final products, vacuum distillation can be effective[8].
-
Recrystallization: If a suitable solvent or solvent system can be identified, recrystallization is an excellent method for obtaining highly pure compounds.
-
Acid Treatment: A patent suggests treating crude pyrroles with an acid before distillation to remove certain impurities[8][11].
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Pyrrole
To a magnetically stirred solution of the pyrrole starting material in an anhydrous solvent (e.g., dichloromethane) in an ice-salt bath, a Lewis acid (e.g., AlCl₃, in molar excess) is added portion-wise. The appropriate acyl chloride is then added dropwise. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature and stirred overnight. The reaction is quenched by cautiously adding a cold dilute acid solution (e.g., 5% H₂SO₄). The organic layer is separated, washed, dried, and concentrated to yield the crude acylated pyrrole, which is then purified, typically by column chromatography[10].
General Procedure for Halogenation of an Acylated Pyrrole
To a solution of the acylated pyrrole in a suitable solvent (e.g., acetonitrile), the halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) is added in appropriate molar equivalents. The reaction mixture is stirred at room temperature or heated as necessary, with the progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the halogenated product[9].
General Procedure for Microwave-Assisted Synthesis (MAOS) of Halogenated Pyrrolomycins
The pyrrole substrate and the halogenating agent are placed in a microwave reactor vessel with a suitable solvent. The reaction is irradiated at a specific temperature for a short duration (e.g., minutes). After cooling, the solvent is evaporated, and the crude product is purified by chromatography. MAOS has been reported to provide high yields of halogenated pyrrolomycins[3].
Data Presentation
Table 1: Comparison of Reaction Conditions for Halogenation of Pyrrole Derivatives
| Entry | Substrate | Halogenating Agent (Equivalents) | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 1 | 2-Trichloroacetyl pyrrole | SO₂Cl₂ (1.2) | CH₂Cl₂ | 0 to r.t. | 18 h | 4-chloro-2-trichloroacetyl pyrrole | 63 | [4] |
| 2 | 2-Trichloroacetyl pyrrole | SO₂Cl₂ (5) | CH₂Cl₂ | r.t. | 4.5 d | 4,5-dichloro-2-trichloroacetyl pyrrole | 85 | [4] |
| 3 | 2-Trichloroacetyl pyrrole | Br₂ (1) | CH₂Cl₂ | r.t. | 10 min | 4-bromo-2-trichloroacetyl pyrrole | - | [4] |
| 4 | Pyrrolylmagnesium bromide | NBS or NCS (appropriate eq.) | Acetonitrile | r.t. | - | Halogenated (2-hydroxy-phenyl)(1H-pyrrol-2-yl)methanone | - | [9] |
Table 2: Conditions for Nitration of Pyrrolomycin Precursors
| Entry | Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time | Product | Reference |
| 1 | Acyl-pyrrolomycin precursor | Sulfonitric mixture (equimolar) | Conc. H₂SO₄ | -10 | 15 min | Nitro-pyrrolomycin analogue | [10] |
Visualizations
Caption: General synthetic workflow for this compound analogues.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Pyrrolomycins as antimicrobial agents. Microwave-assisted organic synthesis and insights into their antimicrobial mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the anticancer activity and the mechanism of action of pyrrolomycins F obtained by microwave-assisted total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel-Crafts Acylation [sigmaaldrich.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 9. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Refinement of Extraction Protocols for Pyrrolomycin D
Welcome to the technical support center for the refinement of Pyrrolomycin D extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and purification of this compound from fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in the extraction of this compound from the fermentation broth?
A1: The most critical first step is the separation of the mycelium from the fermentation broth, typically achieved by centrifugation or filtration. This ensures that the subsequent extraction steps are not complicated by the presence of solid cellular debris, which can interfere with phase separation and product purity.
Q2: Which organic solvents are most effective for the liquid-liquid extraction of this compound?
A2: Ethyl acetate and n-butanol are commonly used and effective solvents for the extraction of pyrrole-containing antibiotics from fermentation broth. The choice of solvent can depend on the specific fermentation medium composition and the desired purity of the initial extract.
Q3: What role does pH play in the extraction efficiency of this compound?
A3: pH is a crucial factor. This compound is an acidic compound, and adjusting the pH of the aqueous fermentation broth to be at least two pH units below its pKa will ensure it is in its neutral, un-ionized form. This significantly increases its solubility in the organic extraction solvent and, therefore, the extraction efficiency.
Q4: Is solid-phase extraction (SPE) a viable alternative to liquid-liquid extraction for this compound?
A4: Yes, SPE is a highly effective alternative and can offer high recovery rates, potentially exceeding 90% for pyrrolomycin-type compounds. Polymeric reversed-phase sorbents, such as Oasis HLB, are well-suited for this purpose.
Q5: How can I monitor the presence and concentration of this compound during the extraction process?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and effective method for the quantitative analysis of this compound in your extracts. A suitable mobile phase would consist of a mixture of acetonitrile and water with a C18 column.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in the Crude Extract | 1. Suboptimal pH of the Fermentation Broth: If the pH is too high, this compound will be in its ionized form and will not efficiently partition into the organic solvent. 2. Inappropriate Solvent-to-Broth Ratio: An insufficient volume of organic solvent will not be able to extract the this compound effectively. 3. Insufficient Mixing/Agitation: Poor mixing during liquid-liquid extraction leads to inefficient transfer of the compound into the organic phase. 4. Degradation of this compound: The compound may be unstable at the extraction conditions (e.g., extreme pH or high temperature). | 1. Adjust pH: Acidify the fermentation broth to a pH of approximately 4-5 before extraction.[1] 2. Optimize Solvent Ratio: Start with a 1:1 (v/v) ratio of organic solvent to fermentation broth and consider increasing to 2:1 or 3:1. 3. Ensure Thorough Mixing: Use vigorous shaking or a mechanical agitator to ensure good contact between the two phases. 4. Control Extraction Conditions: Perform the extraction at room temperature and avoid prolonged exposure to harsh acidic or basic conditions. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. Presence of Surfactants or Proteins: Components of the fermentation medium can act as emulsifying agents.[2][3] 2. High Shear During Mixing: Overly vigorous shaking can lead to the formation of stable emulsions.[2] | 1. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) or a different organic solvent to disrupt the emulsion.[2] Centrifugation can also be effective in separating the layers.[2] 2. Gentle Mixing: Use gentle swirling or inversion of the separatory funnel instead of vigorous shaking.[2] 3. Use of Demulsifiers: Consider the addition of a commercially available demulsifier if emulsions are a persistent issue.[3][4] |
| Co-extraction of a High Amount of Impurities | 1. Non-selective Extraction Solvent: The chosen solvent may have a high affinity for other compounds in the fermentation broth. 2. Suboptimal pH: The pH may be favoring the extraction of other acidic or basic impurities. | 1. Solvent Selection: Try a more selective solvent. For example, if using ethyl acetate, consider trying dichloromethane or a mixture of solvents. 2. pH Optimization: Experiment with a narrower pH range during extraction to selectively protonate this compound while leaving other compounds in their ionized form. 3. Back Extraction: Perform a back extraction by transferring the this compound from the organic phase into a fresh aqueous phase at a high pH, then re-extracting into a fresh organic phase at a low pH. |
| Low Recovery from Solid-Phase Extraction (SPE) Cartridge | 1. Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge will result in poor retention of the analyte. 2. Incorrect Elution Solvent: The elution solvent may not be strong enough to desorb the this compound from the sorbent. 3. Sample Overload: Exceeding the binding capacity of the SPE cartridge. | 1. Proper Conditioning: Condition the Oasis HLB cartridge with methanol followed by water before loading the sample.[1][5] 2. Optimize Elution Solvent: Use a stronger solvent for elution, such as methanol or acetonitrile, potentially with a small amount of acid (e.g., 0.1% formic acid) to aid in the elution of the acidic this compound.[1] 3. Reduce Sample Load: Dilute the sample or use a smaller volume to avoid overloading the cartridge. |
Quantitative Data Summary
Table 1: Comparison of Extraction Solvents for Pyrrolomycin-like Compounds
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics |
| Ethyl Acetate | 4.4 | 77.1 | Good selectivity, moderately polar, commonly used for antibiotic extraction. |
| n-Butanol | 4.0 | 117.7 | Higher polarity, can extract more polar compounds, but may also co-extract more impurities. |
| Dichloromethane | 3.1 | 39.6 | Lower polarity, can be more selective for less polar compounds. |
| Diethyl Ether | 2.8 | 34.6 | Very volatile, good for initial extractions but can be a fire hazard. |
Table 2: Expected Recovery Rates for Different Extraction Methods
| Extraction Method | Sorbent/Solvent System | Expected Recovery Rate |
| Liquid-Liquid Extraction | Ethyl Acetate | 70-85% |
| Liquid-Liquid Extraction | n-Butanol | 75-90% |
| Solid-Phase Extraction | Oasis HLB / Methanol Elution | >90%[5] |
Note: The expected recovery rates for liquid-liquid extraction are estimates based on general principles for similar compounds and may require optimization for specific fermentation broths.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound
-
Preparation of Fermentation Broth:
-
Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the mycelium.
-
Decant and collect the supernatant.
-
-
pH Adjustment:
-
Slowly add 1M HCl to the supernatant while stirring to adjust the pH to 4.0. Monitor the pH using a calibrated pH meter.
-
-
Liquid-Liquid Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate (1:1 v/v).
-
Stopper the funnel and invert it, opening the stopcock to release pressure.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting.
-
Allow the layers to separate for 10-15 minutes.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator at 40°C to obtain the crude this compound extract.
-
-
Purification by Column Chromatography:
-
Prepare a slurry of basic alumina in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column.
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze them by HPLC to identify those containing pure this compound.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound
-
Preparation of Fermentation Broth:
-
Centrifuge the fermentation broth at 5,000 x g for 20 minutes and collect the supernatant.
-
Adjust the pH of the supernatant to 4.0 with 1M HCl.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pH-adjusted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 2-5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the bound this compound from the cartridge with 5-10 mL of methanol.
-
-
Concentration:
-
Collect the methanolic eluate and concentrate it in vacuo to obtain the purified this compound extract.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [Destabilization of emulsions during extraction of antibiotics from natural solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emulsion stability and demulsification during the direct extraction of penicillin broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Pyrrolomycin D degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Pyrrolomycin D in experiments, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, polyhalogenated natural product antibiotic.[1][2] Its primary mechanism of action is as a protonophore. It disrupts the proton gradient across bacterial cell membranes, leading to membrane depolarization and the uncoupling of oxidative phosphorylation.[1][3] This ultimately depletes the cell's energy supply and leads to bacterial cell death.
Q2: What are the general stability characteristics of this compound?
While specific degradation kinetics for this compound are not extensively published, studies on similar novel pyrrolomycins indicate good stability under various conditions. For instance, a related compound, MP1, was found to be stable in simulated gastric fluid (pH 1.2) for 1 hour and simulated intestinal fluid (pH 6.8) for 2 hours. It also showed stability at room temperature for 4 hours, through multiple freeze-thaw cycles, and for long-term storage at -80°C. Given its structural similarities, this compound is expected to have a relatively stable nitropyrrole nucleus.
Q3: Is this compound sensitive to light?
Specific photostability data for this compound is limited. However, polycyclic aromatic hydrocarbons and chlorinated aromatic compounds can be susceptible to photodegradation. Therefore, it is strongly recommended to protect this compound solutions from light to minimize the risk of degradation.
Q4: What are the best solvents for dissolving this compound?
This compound is a lipophilic compound. For biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions. Ethanol can also be used. It is crucial to ensure that the final concentration of the organic solvent in the experimental medium is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity to cells.
Q5: How should I store this compound?
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years). For shorter periods, 4°C is acceptable (up to 2 years).
-
Stock Solutions: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Antibacterial Activity | Degradation of this compound due to improper storage or handling. | - Ensure stock solutions are stored in aliquots at -80°C and protected from light. - Avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Verify the pH of your experimental medium, as extreme pH values may affect stability. |
| Inconsistent Experimental Results | Precipitation of the compound upon dilution in aqueous media. | - this compound is lipophilic and may precipitate in aqueous solutions. - Perform serial dilutions to prepare working solutions. - Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility but not high enough to be toxic to the cells. - Visually inspect solutions for any precipitate before use. |
| Photodegradation during the experiment. | - Protect your experimental setup (e.g., cell culture plates, reaction tubes) from direct light by covering them with aluminum foil or using amber-colored labware. | |
| Unexpected Cellular Effects | Solvent toxicity. | - Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). - Always include a solvent control in your experiments to differentiate between the effects of this compound and the solvent. |
Quantitative Data Summary
Table 1: Stability of a Novel Pyrrolomycin (MP1) under Various Conditions
| Condition | Duration | Stability |
| Simulated Gastric Fluid (pH 1.2) | 1 hour | >99% parent compound remaining |
| Simulated Intestinal Fluid (pH 6.8) | 2 hours | >99% parent compound remaining |
| Buffer (pH 7.4) | 2 hours | >99% parent compound remaining |
| Bench-top (Room Temperature) | 4 hours | No appreciable instability |
| Freeze-Thaw Cycles | 3 cycles | No appreciable instability |
| Autosampler (4°C) | 24 hours | No appreciable instability |
| Long-term Storage | 12 months at -80°C | No appreciable instability |
Note: This data is for a novel pyrrolomycin, MP1, and is provided as a reference for the expected stability of this compound due to structural similarities.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Solvent control (sterile DMSO)
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in MHB. Perform serial dilutions to create a range of concentrations to be tested. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the bacteria.
-
In a 96-well plate, add 50 µL of MHB to each well.
-
Add 50 µL of the diluted this compound solutions to the respective wells, creating a 2-fold serial dilution across the plate.
-
Include a positive control (bacteria with no antibiotic) and a negative control (MHB only). Also, include a solvent control (bacteria with the highest concentration of DMSO used).
-
Prepare a bacterial inoculum standardized to the appropriate density (e.g., 5 x 10^5 CFU/mL).
-
Add 50 µL of the bacterial inoculum to each well (except the negative control).
-
Cover the plate and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth.
-
Visualizations
Caption: Mechanism of action of this compound as a protonophore.
Caption: Recommended workflow for handling this compound to prevent degradation.
References
Validation & Comparative
Pyrrolomycin D vs. Vancomycin: A Comparative Efficacy Analysis Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antibiotic-resistant pathogens, a thorough evaluation of novel antimicrobial compounds is critical. This guide provides a detailed comparison of the efficacy of Pyrrolomycin D and the established antibiotic, vancomycin, against Staphylococcus aureus, a leading cause of clinical infections. This analysis is based on available experimental data and aims to inform researchers and drug development professionals on the potential of this compound as an alternative therapeutic agent.
Quantitative Efficacy Data
The following tables summarize the in vitro activity of this compound and vancomycin against S. aureus, as determined by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
| Compound | S. aureus Strain(s) | MIC | Reference |
| This compound | S. aureus | ≤0.002 µM | [1] |
| This compound | Antistaphylococcal | ~1 ng/mL | [2][3] |
| Novel Fluorinated Pyrrolomycin | S. aureus | 73 ng/mL | [4] |
| Vancomycin | S. aureus (susceptible) | ≤2 µg/mL | [5] |
Table 1: Minimum Inhibitory Concentration (MIC) Against S. aureus
| Compound | S. aureus Strain(s) | MBC | Reference |
| This compound | S. aureus | Low µg/mL range | [2][3] |
| Novel Fluorinated Pyrrolomycin | S. aureus | 4 µg/mL | [4] |
Table 2: Minimum Bactericidal Concentration (MBC) Against S. aureus
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a crucial metric for antibiotic efficacy. The broth microdilution method is a standard procedure for determining MIC values.
-
Preparation of Bacterial Inoculum: A pure culture of the S. aureus strain is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a standardized turbidity, corresponding to a specific bacterial concentration (typically 10^5 to 10^6 CFU/mL).
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent (this compound or vancomycin) is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined following an MIC test.
-
Subculturing from MIC Wells: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is plated onto an antibiotic-free agar medium.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Mechanism of Action Signaling Pathways
The distinct mechanisms of action of this compound and vancomycin are visualized in the following diagrams.
Caption: Vancomycin's mechanism of action against S. aureus.
Caption: this compound's protonophore mechanism against S. aureus.
Experimental Workflow Visualization
The logical flow of experiments to compare the efficacy of two antimicrobial agents is depicted below.
Caption: Workflow for comparing antimicrobial efficacy.
Conclusion
The available data indicates that this compound exhibits potent in vitro activity against S. aureus, with MIC values suggesting a higher potency than vancomycin in some instances.[1] The distinct mechanism of action of this compound, acting as a protonophore to disrupt the bacterial cell membrane's proton gradient, presents a significant advantage, particularly in the context of resistance development to cell wall synthesis inhibitors like vancomycin.[4][6] Further comprehensive studies directly comparing the efficacy of this compound and vancomycin against a broad panel of clinical S. aureus isolates, including vancomycin-intermediate and vancomycin-resistant strains, are warranted to fully elucidate its therapeutic potential. In vivo studies are also crucial to assess its efficacy and safety profile in a physiological setting.
References
- 1. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrolomycin D and CCCP as Protonophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyrrolomycin D and the classical uncoupler Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP). We will delve into their efficacy as protonophores, their mechanisms of action, and their broader biological effects, supported by experimental data.
Introduction to Protonophores
Protonophores are lipid-soluble weak acids that transport protons (H+) across biological membranes, dissipating the electrochemical proton gradient. In mitochondria, this process, known as uncoupling, separates oxidative phosphorylation from electron transport. The energy from the proton motive force, which is normally used by ATP synthase to produce ATP, is instead released as heat. This mechanism is a vital tool for studying mitochondrial function and holds therapeutic potential. CCCP is a widely used, classic protonophore for inducing mitochondrial depolarization in research.[1][2][3] Pyrrolomycins are a class of potent natural antibiotics that have been identified as highly effective protonophores.[4][5][6]
Mechanism of Action
Both this compound and CCCP function by shuttling protons across the inner mitochondrial membrane, which disrupts the proton gradient necessary for ATP synthesis.[4] This uncoupling of oxidative phosphorylation leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton motive force.[5][6] The key difference lies in their potency, with this compound demonstrating significantly higher activity. Studies using artificial bilayer lipid membranes have shown that Pyrrolomycins C and D are an order of magnitude more active than CCCP in depolarizing membranes and disturbing the proton gradient.[4][7]
The generalized mechanism for these protonophores is a two-step process:
-
Protonation: At the outer, more acidic side of the inner mitochondrial membrane (the intermembrane space), the anionic form of the protonophore picks up a proton.
-
Translocation and Deprotonation: The now neutral, lipophilic molecule diffuses across the lipid bilayer to the inner, more alkaline side (the mitochondrial matrix), where it releases the proton. The anionic form then returns to the outer side to repeat the cycle.
Caption: General mechanism of a protonophore (P).
Comparative Performance Data
The following tables summarize the quantitative differences between this compound and CCCP based on available experimental data.
Table 1: Protonophoric Activity and Potency
| Parameter | This compound | CCCP | Key Findings | Reference(s) |
|---|---|---|---|---|
| Relative Potency | High | Moderate | This compound is significantly more potent, often described as an order of magnitude more active than CCCP. | [4][7] |
| Membrane Depolarization | Potent inducer | Standard inducer | Both effectively depolarize the mitochondrial membrane, with this compound achieving this at lower concentrations. | [4][6][8] |
| Effect on Respiration | Potent stimulator | Standard stimulator | Both increase mitochondrial respiration (oxygen consumption) as a hallmark of uncoupling. |[5][6] |
Table 2: Biological Activity and Cytotoxicity
| Parameter | This compound | CCCP | Key Findings | Reference(s) |
|---|---|---|---|---|
| Primary Activity | Antibiotic, Protonophore | Protonophore | This compound is a natural antibiotic; its antimicrobial action is a direct result of its protonophoric activity. | [4][6][9] |
| Antibacterial Spectrum | Potent against Gram-positive bacteria (e.g., S. aureus). | Limited antibacterial use, primarily a research tool. | This compound has nanomolar activity against certain bacteria. | [4][5][10] |
| Eukaryotic Cytotoxicity | Moderate to high; lacks selectivity between bacterial and eukaryotic cells when accounting for medium composition. | Widely used to induce mitochondrial stress and can lead to cell death. | The high potency of this compound is associated with cytotoxicity in eukaryotic cells. | [5][11][12] |
| Acute Toxicity (Mice, IP) | 20 mg/kg | Data not directly compared | Demonstrates significant in vivo toxicity. |[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are summaries of common experimental protocols used to assess protonophore activity.
Protocol 1: Measurement of Mitochondrial Respiration
This protocol is used to measure the oxygen consumption rate (OCR) in isolated mitochondria or whole cells, often using high-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analyzers (e.g., Agilent Seahorse).
-
Preparation:
-
Isolated Mitochondria: Mitochondria are isolated from tissue (e.g., rat liver) via differential centrifugation.[13][14] The final mitochondrial pellet is resuspended in a respiration buffer (e.g., containing KCl, KH2PO4, HEPES, EGTA) and protein concentration is determined.[13][14]
-
Whole Cells: Cells are seeded in specialized microplates and allowed to attach overnight. The growth medium is replaced with assay medium just before the experiment.
-
-
Assay Procedure (using an extracellular flux analyzer):
-
A baseline OCR is established.
-
Substrates (e.g., succinate, in the presence of rotenone to inhibit Complex I) are added to fuel the electron transport chain.[14]
-
Oligomycin, an ATP synthase inhibitor, is injected to measure leak respiration (the OCR not coupled to ATP synthesis).
-
A titration of the protonophore (this compound or CCCP) is performed to determine the concentration-dependent increase in OCR, culminating in maximal uncoupled respiration.
-
Finally, inhibitors of the electron transport chain (e.g., Antimycin A) are added to measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR is normalized to protein concentration (for isolated mitochondria) or cell number. The data reveals the compound's potency (EC50) and efficacy in uncoupling respiration.
Caption: Experimental workflow for OCR measurement.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This method uses fluorescent dyes that accumulate in mitochondria in a potential-dependent manner to assess membrane depolarization.
-
Cell Preparation: Cells are cultured on glass-bottom dishes or in microplates suitable for fluorescence microscopy or plate readers.
-
Dye Loading: Cells are incubated with a fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1. TMRM accumulates in polarized mitochondria, and a decrease in its fluorescence intensity indicates depolarization.[8]
-
Imaging/Measurement:
-
A baseline fluorescence reading is taken.
-
The protonophore (this compound or CCCP) is added, and time-lapse images or repeated plate readings are acquired to monitor the change in fluorescence.[8]
-
A known depolarizing agent is often used as a positive control to achieve complete loss of membrane potential.
-
-
Data Analysis: The fluorescence intensity is quantified over time. A rapid decrease in fluorescence upon compound addition indicates potent membrane depolarization.
Broader Biological Effects and Signaling
While the primary effect of these protonophores is mitochondrial uncoupling, this can trigger downstream cellular stress responses.
-
ATP Depletion: Uncoupling leads to a decrease in the cellular ATP/ADP ratio, which can activate energy-sensing pathways like the AMPK (AMP-activated protein kinase) pathway.[15]
-
Reactive Oxygen Species (ROS): Mild uncoupling can sometimes decrease mitochondrial ROS production. However, high concentrations of uncouplers or prolonged exposure can disrupt mitochondrial integrity and increase ROS.[8][15]
-
Autophagy and Mitophagy: Severe mitochondrial depolarization induced by agents like CCCP is a potent trigger for mitophagy, the selective autophagic removal of damaged mitochondria.[16] This process is a key quality control mechanism for cellular health.
Caption: Downstream effects of protonophore activity.
Summary and Conclusion
Both this compound and CCCP are effective protonophores that uncouple mitochondrial oxidative phosphorylation. The key distinction is the superior potency of this compound.
-
CCCP remains a reliable and widely characterized tool for inducing mitochondrial depolarization in experimental settings. Its effects are well-documented, making it a standard positive control.[17]
-
This compound is a significantly more potent natural product.[4][7] Its protonophoric activity is the basis for its powerful antibiotic effects.[6] However, this high potency is coupled with significant cytotoxicity to eukaryotic cells, which may limit its therapeutic applications beyond topical antimicrobials.[5][11]
For researchers studying mitochondrial bioenergetics, CCCP provides a dependable standard. This compound, on the other hand, represents a class of highly potent natural protonophores that are excellent tools for investigating antimicrobial mechanisms and the consequences of severe mitochondrial uncoupling. The choice between them will depend on the specific experimental goals, the required potency, and the biological system under investigation.
References
- 1. CCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]
- 2. Carbonyl cyanide m-chlorophenyl hydrazone - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current mechanistic insights into the CCCP-induced cell survival response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
Validating the Anti-Biofilm Efficacy of Pyrrolomycin D Across Diverse Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-biofilm activity of Pyrrolomycin D against established antibiotics on three common surfaces relevant to clinical and industrial settings: polystyrene, glass, and stainless steel. Detailed experimental protocols and supporting data are presented to facilitate the validation and assessment of this compound's potential as a novel anti-biofilm agent.
Introduction to this compound and its Anti-Biofilm Potential
This compound is a halogenated pyrrole antibiotic that has demonstrated potent activity against a range of bacteria, particularly Gram-positive organisms like Staphylococcus aureus.[1] Its anti-biofilm properties are of significant interest due to the increasing challenge of biofilm-associated infections, which are notoriously resistant to conventional antibiotic therapies. The primary mechanism of action for this compound is believed to be its function as a protonophore, which disrupts the proton motive force across the bacterial cell membrane, leading to a collapse of the electrochemical gradient and subsequent cell death.[2] This mode of action is distinct from many currently used antibiotics, suggesting a lower potential for cross-resistance.
Comparative Anti-Biofilm Activity of this compound
This section presents a comparative analysis of the anti-biofilm activity of this compound against three widely used antibiotics: Vancomycin, Linezolid, and Daptomycin. The data is summarized for three different material surfaces. The metric used for comparison is the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Table 1: Minimum Biofilm Eradication Concentration (MBEC) in µg/mL against Staphylococcus aureus Biofilms
| Antibiotic | Polystyrene | Glass | Stainless Steel |
| This compound | ~1 - 8[1] | Data Not Available | Data Not Available |
| Vancomycin | >1024[3] | >1000[4] | >1000[4] |
| Linezolid | >2000[5] | Data Not Available | >2000[5] |
| Daptomycin | >128[6] | Data Not Available | >128[6] |
Note: The data presented is compiled from various studies and direct head-to-head comparative studies on all surfaces are limited. The MBEC values can vary depending on the specific strain of bacteria, biofilm age, and experimental conditions.
Experimental Protocols
Detailed methodologies for assessing the anti-biofilm activity of this compound and other compounds on different surfaces are provided below.
Biofilm Formation and Treatment on Polystyrene (96-well plate)
This protocol is adapted from the standard crystal violet staining method for quantifying biofilm formation in microtiter plates.[7]
-
Bacterial Culture Preparation: Inoculate a single colony of Staphylococcus aureus into Tryptic Soy Broth (TSB) and incubate overnight at 37°C.
-
Inoculation: Dilute the overnight culture 1:100 in fresh TSB supplemented with 1% glucose. Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom polystyrene plate. Incubate for 24 hours at 37°C to allow for biofilm formation.
-
Washing: Gently aspirate the planktonic bacteria from the wells. Wash the wells twice with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove non-adherent cells.
-
Antibiotic Treatment: Add 200 µL of TSB containing serial dilutions of this compound or comparator antibiotics to the wells with established biofilms. Incubate for a further 24 hours at 37°C.
-
Quantification (Crystal Violet Staining):
-
Aspirate the antibiotic-containing medium and wash the wells twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with sterile distilled water.
-
Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Biofilm Formation and Treatment on Glass Surfaces (Glass Slides)
This protocol describes the formation of biofilms on glass slides and their subsequent treatment and quantification.[8][9]
-
Preparation of Surfaces: Place sterile glass microscope slides into a sterile container (e.g., a 50 mL conical tube or a petri dish).
-
Biofilm Formation: Add a 1:100 dilution of an overnight S. aureus culture in TSB with 1% glucose to the container, ensuring the slides are fully submerged. Incubate at 37°C for 48 hours to allow for robust biofilm formation.
-
Washing and Treatment:
-
Carefully remove the glass slides and gently wash them twice in sterile PBS to remove planktonic cells.
-
Place the slides in a new sterile container with fresh TSB containing serial dilutions of the test compounds.
-
Incubate for 24 hours at 37°C.
-
-
Quantification (CFU Counting):
-
After treatment, wash the slides again in sterile PBS.
-
Place each slide in a tube containing 10 mL of sterile PBS.
-
Sonicate the tubes for 10 minutes to dislodge the biofilm bacteria.[10]
-
Perform serial dilutions of the resulting bacterial suspension and plate on Tryptic Soy Agar (TSA) plates.
-
Incubate the plates at 37°C for 24 hours and count the number of Colony Forming Units (CFUs).
-
Biofilm Formation and Treatment on Stainless Steel Surfaces (Coupons)
This protocol is designed for testing anti-biofilm activity on stainless steel, a common material in medical devices and industrial settings.[11][12]
-
Preparation of Surfaces: Use sterile stainless steel coupons (e.g., 1x1 cm).
-
Biofilm Formation: Place the coupons in a 12-well plate and add a 1:100 diluted overnight culture of S. aureus in TSB with 1% glucose. Incubate for 48 hours at 37°C.
-
Washing and Treatment:
-
Gently wash the coupons twice with sterile PBS using a pipette.
-
Transfer the coupons to a new 12-well plate containing fresh TSB with serial dilutions of the test compounds.
-
Incubate for 24 hours at 37°C.
-
-
Quantification (Crystal Violet Staining or CFU Counting):
-
Crystal Violet: Wash the coupons, stain with 0.1% crystal violet for 15 minutes, wash again, and then solubilize the dye in 33% acetic acid. Measure the absorbance of the solubilizing solution.[11]
-
CFU Counting: Wash the coupons and place them in tubes with sterile PBS. Sonicate to detach the biofilm and proceed with serial dilutions and plating as described for glass surfaces.
-
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the experimental process and the proposed mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for evaluating anti-biofilm activity.
Caption: Proposed mechanism of action of this compound as a protonophore.
Conclusion
The available data suggests that this compound is a promising anti-biofilm agent, particularly against problematic pathogens like Staphylococcus aureus. Its efficacy, especially when compared to the high MBEC values of standard antibiotics like vancomycin and linezolid, warrants further investigation. The experimental protocols provided in this guide offer a standardized framework for researchers to validate and expand upon these findings across various surfaces. Future studies should focus on generating direct comparative data on a wider range of clinically and industrially relevant materials to fully elucidate the potential of this compound in combating biofilm-associated infections and contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. Protonophore - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. media.neliti.com [media.neliti.com]
- 5. droracle.ai [droracle.ai]
- 6. Activities of High-Dose Daptomycin, Vancomycin, and Moxifloxacin Alone or in Combination with Clarithromycin or Rifampin in a Novel In Vitro Model of Staphylococcus aureus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. Inhibition of Quorum Sensing-Mediated Biofilm Formation and Spoilage Factors in Pseudomonas fluorescens by Plasma-Activated Water [mdpi.com]
- 9. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrrolomycin D and Dioxapyrrolomycin for Researchers and Drug Development Professionals
An in-depth guide to the biological activities, mechanisms of action, and experimental evaluation of two prominent members of the pyrrolomycin family of natural products.
This guide provides a detailed comparative study of Pyrrolomycin D and Dioxapyrrolomycin, two halogenated pyrrole antibiotics with distinct biological profiles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their antibacterial, anthelmintic, and cytotoxic properties. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction to Pyrrolomycins
Pyrrolomycins are a class of polyhalogenated antibiotics produced by various species of Actinosporangium and Streptomyces.[1][2] These compounds are characterized by a pyrrole ring linked to a substituted phenyl ring.[2] The degree and nature of halogenation, along with other substitutions on the pyrrole nucleus, significantly influence their biological activity.[1] this compound and Dioxapyrrolomycin are two notable examples from this family, exhibiting potent but different spectrums of biological activity. This compound is recognized for its strong antibacterial properties, particularly against Gram-positive bacteria, while Dioxapyrrolomycin has demonstrated significant anthelmintic effects.[3][4]
Comparative Biological Activity
The biological activities of this compound and Dioxapyrrolomycin have been evaluated in various in vitro studies. Below is a summary of their performance in antibacterial and anticancer assays.
Antibacterial Activity
This compound is a potent antibacterial agent, especially against Gram-positive bacteria.[3] Dioxapyrrolomycin also exhibits activity against Gram-positive bacteria.[5][6] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for both compounds against a range of bacterial strains. It is important to note that these values are compiled from different studies and may have been determined under varying experimental conditions.
| Bacterial Strain | This compound MIC (µM) | Dioxapyrrolomycin MIC (µM) | Reference |
| Staphylococcus aureus | ≤0.069 - 0.56 | 0.077 - 0.64 | [1][5] |
| Staphylococcus epidermidis | ≤0.002 | Not Reported | [7] |
| Enterococcus faecalis | ≤0.002 | 0.077 - 0.64 | [5][7] |
| Bacillus subtilis | ≤0.002 | Not Reported | [7] |
| Escherichia coli | 4.34 - 34.78 | >329.87 | [1][5] |
| Pseudomonas aeruginosa | 69.56 | >329.87 | [1][5] |
| Klebsiella pneumoniae | 17.39 | >329.87 | [1][5] |
Anticancer Activity
The cytotoxic effects of pyrrolomycins against various cancer cell lines have been investigated. While data for this compound is available, specific comparative data for Dioxapyrrolomycin against the same cell lines is limited in the reviewed literature. The table below presents the available 50% inhibitory concentration (IC50) values for this compound and other related pyrrolomycins.
| Cell Line | Cancer Type | This compound IC50 (µM) | Dioxapyrrolomycin IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | Not directly reported, but related nitro-pyrrolomycins show activity in the low µM range. | Not Reported | [8] |
| MCF-7 | Breast Adenocarcinoma | Not directly reported, but related nitro-pyrrolomycins show activity in the low µM range. | Not Reported | [8] |
| HepG2 | Hepatocellular Carcinoma | IC95 reported, not IC50 | Not Reported | [7] |
| HEK293 | Human Embryonic Kidney | IC95 reported, not IC50 | Not Reported | [7] |
Mechanism of Action
The modes of action of this compound and Dioxapyrrolomycin appear to be distinct, which accounts for their different primary biological activities.
This compound: A Potent Protonophore
The primary mechanism of antibacterial action for this compound is the disruption of the proton gradient across the bacterial cell membrane.[3][9] It acts as a protonophore, a lipid-soluble molecule that can transport protons across biological membranes. This dissipation of the proton motive force uncouples oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately bacterial cell death.[3]
Caption: Mechanism of this compound as a protonophore.
Dioxapyrrolomycin: Anthelmintic Activity
The mechanism of action for Dioxapyrrolomycin's antibacterial effects is not as well-defined as that of this compound. However, its anthelmintic activity has been studied more extensively. Research suggests that Dioxapyrrolomycin acts as a narrow-spectrum anthelmintic with a mode of action similar to closantel.[2][4] This suggests that it may also function as a protonophore, uncoupling oxidative phosphorylation in nematodes.[4] Cross-resistance between Dioxapyrrolomycin and closantel has been observed, further supporting a similar mechanism of action.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Dioxapyrrolomycin.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol:
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The overnight culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Stock solutions of this compound and Dioxapyrrolomycin are prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution of each compound is then performed in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Dioxapyrrolomycin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protonophore Activity Assay (Membrane Depolarization)
The protonophore activity of this compound can be assessed by measuring its ability to depolarize the bacterial cytoplasmic membrane. This is often done using a fluorescent membrane potential-sensitive dye.
Detailed Protocol:
-
Bacterial Culture and Staining: An overnight culture of bacteria (e.g., S. aureus) is diluted in fresh medium and grown to the mid-logarithmic phase. The cells are then harvested, washed, and resuspended in a suitable buffer. A membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) is added to the cell suspension and incubated until a stable fluorescence signal is achieved.
-
Fluorescence Measurement: The cell suspension is placed in a fluorometer, and the baseline fluorescence is recorded.
-
Compound Addition: A solution of this compound is added to the cell suspension, and the change in fluorescence is monitored over time. A known protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) is used as a positive control.
-
Data Analysis: An increase in fluorescence indicates membrane depolarization. The extent and rate of depolarization can be quantified and compared to the positive control.
Anthelmintic Activity Assay
The in vitro efficacy of Dioxapyrrolomycin against nematodes can be evaluated using a larval motility or egg hatch assay.
Detailed Protocol (Larval Motility Assay):
-
Nematode Collection: Infective larvae (e.g., Haemonchus contortus) are obtained from fecal cultures of infected animals.
-
Assay Setup: The larvae are washed and suspended in a suitable buffer. A known number of larvae are then added to the wells of a microtiter plate containing serial dilutions of Dioxapyrrolomycin. A vehicle control and a positive control (e.g., levamisole) are included.
-
Incubation: The plates are incubated at room temperature or 37°C for a specified period (e.g., 24-48 hours).
-
Motility Assessment: After incubation, the motility of the larvae in each well is observed under a microscope. Larvae are considered dead or immobile if they do not move upon gentle probing.
-
Data Analysis: The percentage of larval mortality is calculated for each concentration of the compound.
Conclusion
This compound and Dioxapyrrolomycin, while structurally related, exhibit distinct and potent biological activities. This compound is a powerful antibacterial agent that functions as a protonophore, disrupting the essential proton motive force in bacteria. In contrast, Dioxapyrrolomycin's most notable activity is against nematodes, where it is believed to act through a similar proton uncoupling mechanism. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of these fascinating natural products. Further head-to-head comparative studies, particularly in the area of anticancer activity, are warranted to fully elucidate their structure-activity relationships and potential clinical applications.
References
- 1. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the anticancer activity and the mechanism of action of pyrrolomycins F obtained by microwave-assisted total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of anticancer activity in vitro of a stable copper(I) complex with phosphine-peptide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Pyrrolomycin D's Protonophore Mechanism Through Resistant Mutant Analysis
A comparative guide for researchers and drug development professionals.
Pyrrolomycin D, a member of the potent polyhalogenated pyrrole antibiotic family, has demonstrated significant activity against Gram-positive bacteria.[1][2][3] Recent investigations have moved beyond simple efficacy studies to elucidate its precise mechanism of action, a critical step in the development of new antimicrobial agents. This guide provides a comparative analysis of this compound's activity, supported by experimental data from studies on resistant mutants, to confirm its role as a protonophore that disrupts the bacterial cell membrane's proton gradient.
Comparative Efficacy of this compound
The antibacterial potency of this compound and its analogues is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. The data below summarizes the activity of this compound against wild-type and a resistant mutant strain of Escherichia coli.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Fold Change in MIC (Resistant vs. Wild-Type) |
| This compound | E. coli ΔtolC | 0.025 | 0.75 | N/A |
| This compound | E. coli ΔtolC pyrr RC1 | 2 | >2 | 80 |
Data compiled from studies on this compound's mechanism of action.[2]
The significant increase in the MIC for the resistant mutant (E. coli ΔtolC pyrr RC1) highlights a key aspect of the resistance mechanism.
Mechanism of Action: A Protonophore Model
Experimental evidence strongly supports that this compound functions as a protonophore.[1] This mechanism involves the shuttling of protons across the bacterial cytoplasmic membrane, which dissipates the proton motive force essential for ATP synthesis and other vital cellular processes. This disruption of the proton gradient ultimately leads to bacterial cell death.[1]
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrrolomycin D Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pyrrolomycin D's efficacy, primarily based on in vitro data, against established antibiotics with proven in vivo efficacy in animal models. While this compound has demonstrated potent in vitro activity against Gram-positive bacteria, a notable gap exists in the literature regarding its in vivo validation. This document aims to objectively present the available data to inform future research and development directions.
Executive Summary
This compound is a natural product antibiotic with impressive nanomolar activity against a range of Gram-positive bacteria, including Staphylococcus aureus.[1] Its mechanism of action involves acting as a protonophore, disrupting the bacterial cell membrane's proton gradient and leading to depolarization.[1][2] Despite its potent in vitro profile and activity against biofilms, its development has been hampered by significant cytotoxicity and a lack of reported in vivo efficacy studies.[1][3] In contrast, antibiotics such as rifampicin and vancomycin have well-documented in vivo efficacy in various animal models of Staphylococcus aureus infection. This guide will summarize the in vitro data for this compound and compare it with the established in vivo performance of these alternative treatments.
Data Presentation: In Vitro Efficacy vs. In Vivo Efficacy
The following tables summarize the available data for this compound and comparator antibiotics. It is crucial to note the absence of in vivo data for this compound, which prevents a direct comparison of in vivo efficacy.
Table 1: In Vitro Activity of this compound and Comparators against Staphylococcus aureus
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Source(s) |
| This compound | S. aureus | ~0.001 - 0.025 | 0.75 - 3 | [1] |
| Rifampicin | S. aureus | 0.004 - 0.03 | - | - |
| Vancomycin | S. aureus | 0.5 - 2 | - | - |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Values can vary depending on the specific strain and testing conditions.
Table 2: In Vivo Efficacy of Comparator Antibiotics in Murine Models of Staphylococcus aureus Infection
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome | Source(s) |
| Rifampicin | Thigh Infection | 0.15 - 0.18 mg/kg | ED50 | Significant reduction in bacterial load | [1] |
| Rifampicin | Systemic Infection | - | Reduced mortality | Mortality reduced to 27.1% from 93.1% in untreated | [3] |
| Vancomycin | Bacteremia | - | Log reduction in CFU | 1.84 log reduction in blood, 1.95 log reduction in kidney | [4] |
| Vancomycin + Rifampicin | Osteomyelitis | - | Log reduction in CFU/bone | Significant reduction in bacterial load | [5] |
ED50: 50% effective dose; CFU: Colony Forming Units.
Experimental Protocols
Due to the lack of published in vivo studies for this compound, this section details the methodologies used for its in vitro characterization and provides a general overview of protocols for in vivo antibiotic efficacy testing in animal models, as applied to the comparator drugs.
In Vitro Profiling of this compound
1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:
-
Method: Broth microdilution method is commonly used.
-
Procedure: A serial dilution of this compound is prepared in a liquid growth medium (e.g., Cation-adjusted Mueller-Hinton Broth). A standardized inoculum of the test bacteria (e.g., S. aureus) is added to each dilution. The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period (e.g., 18-24 hours at 37°C). To determine the MBC, an aliquot from the wells showing no growth is plated on antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[1]
2. Time-Dependent Killing Assays:
-
Method: Time-kill curve analysis.
-
Procedure: Bacteria are exposed to a fixed concentration of this compound (typically a multiple of the MIC). At various time points, samples are taken, diluted, and plated to determine the number of viable bacteria (CFU/mL). This assay reveals the rate and extent of bactericidal activity over time.[1]
General Protocol for In Vivo Efficacy Testing in a Murine Infection Model (e.g., S. aureus Thigh Infection)
1. Animal Model:
-
Immunocompetent or neutropenic mice are commonly used. Neutropenic models are often employed to assess the direct antimicrobial effect of a compound with minimal contribution from the host immune system.
2. Infection:
-
A specific strain of S. aureus is grown to a logarithmic phase.
-
A defined inoculum (e.g., 10^6 CFU) is injected into the thigh muscle of the mice.
3. Treatment:
-
The test compound (e.g., rifampicin) is administered at various doses and schedules (e.g., intraperitoneally or subcutaneously) starting at a specific time post-infection (e.g., 2 hours).
4. Efficacy Evaluation:
-
At a predetermined time point (e.g., 24 hours post-treatment), mice are euthanized.
-
The infected thigh muscle is excised, homogenized, and serially diluted.
-
The dilutions are plated on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
The efficacy is often expressed as the log10 reduction in CFU compared to an untreated control group.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Proposed mechanism of this compound as a protonophore.
Caption: Workflow for in vivo antibiotic efficacy studies.
Discussion and Future Directions
This compound exhibits exceptional potency against Gram-positive bacteria in vitro. Its unique mechanism of action as a protonophore presents a potentially valuable tool against drug-resistant pathogens. However, the progression of this compound as a therapeutic candidate is significantly hindered by two main factors:
-
Toxicity: Reports indicate an acute toxicity in mice at 20 mg/kg following intraperitoneal administration.[1] Furthermore, in vitro studies have shown a lack of selectivity between bacterial and eukaryotic cells, which may explain its toxicity.[1]
-
Lack of In Vivo Efficacy Data: The absence of published in vivo efficacy studies makes it impossible to assess its therapeutic potential in a living organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and in vivo toxicity at therapeutic doses remain unknown.
For this compound to be considered a viable clinical candidate, future research must address these critical gaps. Structure-activity relationship (SAR) studies could be conducted to identify analogs with an improved therapeutic index, retaining antibacterial potency while reducing cytotoxicity. Subsequently, well-designed in vivo studies in relevant animal models are imperative to evaluate the efficacy, pharmacokinetics, and safety of any promising derivatives.
References
- 1. The efficacy of rifampicin against Staphylococcus aureus in vitro and in an experimental infection in normal and granulocytopenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bacteriophage Therapy for Staphylococcus Aureus Infections: A Review of Animal Models, Treatments, and Clinical Trials [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Natural vs. Synthetic Pyrrolomycin D: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of natural and synthetically produced Pyrrolomycin D, a potent antibacterial agent. This document summarizes key performance data, details experimental protocols for crucial assays, and visualizes the underlying mechanisms of action.
This compound, a member of the polyhalogenated pyrrole family of antibiotics, has demonstrated significant activity, particularly against Gram-positive bacteria.[1][2] Its efficacy stems from its role as a protonophore, a molecule that disrupts the proton motive force across bacterial cell membranes, leading to a collapse of the electrochemical gradient essential for vital cellular processes.[3] This guide will delve into the characteristics of both naturally isolated and synthetically derived this compound, providing a comprehensive overview for research and development purposes. While direct comparative studies are limited, the biological activity of structurally verified, high-purity synthetic this compound is consistent with that reported for the natural compound.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound, with a focus on its antibacterial activity. The data for synthetic this compound is presented as a benchmark, given its high purity (>95%) and structural verification via NMR and mass spectrometry.[2]
| Parameter | Natural this compound | Synthetic this compound | Reference Compound (Vancomycin) |
| Purity | Variable, dependent on isolation and purification | >95% (HPLC-UV)[2] | >98% |
| Source | Fermentation broth of Actinosporangium and Streptomyces species[1] | De novo chemical synthesis[2] | Chemical Synthesis |
Table 1: Physicochemical Properties
| Bacterial Strain | Natural this compound MIC (µM) | Synthetic this compound MIC (µg/mL) | Synthetic this compound MIC (µM) | Vancomycin MIC (µM) |
| Staphylococcus aureus | ≤0.002[1] | 0.025 | ~0.069 | Not specified in this context |
| Streptococcus pneumoniae | Not specified | Not specified | Not specified | Not specified |
| Escherichia coli (ΔtolC mutant) | Not specified | 0.025 | ~0.069 | Not applicable |
Table 2: Minimum Inhibitory Concentration (MIC) Data
Mechanism of Action: Protonophore Activity
This compound functions as a potent protonophore, disrupting the proton gradient across the bacterial cytoplasmic membrane. This action uncouples oxidative phosphorylation from ATP synthesis, leading to a depletion of cellular energy and ultimately, cell death.[3]
Caption: Mechanism of action of this compound as a protonophore.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 3,5-dichloro-2-hydroxybenzoyl chloride
This precursor can be synthesized from 2,4-dichlorophenol by reaction with chlorosulfonic acid to yield 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, which is then converted to the benzoyl chloride.[2] Alternatively, trimesoyl chloride can be used as a starting material.[4] A general method involves dissolving the corresponding aryl carboxylic acid in dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride at 0°C. The reaction is stirred for several hours, and the solvent is removed in vacuo to yield the crude acid chloride, which can be used directly in the next step.[3]
Step 2: Synthesis of 2,3,4-trichloropyrrole
The synthesis of the highly chlorinated pyrrole moiety can be achieved through various methods. One approach involves the cyclocondensation of enones with aminoacetonitrile, followed by further modifications.[5][6] For the specific trichloro-substituted pyrrole, a multi-step synthesis starting from simpler pyrrole derivatives and employing chlorinating agents like N-chlorosuccinimide (NCS) is a common strategy.[7]
Step 3: Friedel-Crafts Acylation
The final step involves the Friedel-Crafts acylation of 2,3,4-trichloropyrrole with 3,5-dichloro-2-hydroxybenzoyl chloride. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature until completion. After an aqueous workup and purification by column chromatography, this compound is obtained.
Caption: General synthetic workflow for this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of a microtiter plate.
-
Preparation of this compound Dilutions: A stock solution of this compound in dimethyl sulfoxide (DMSO) is prepared. Serial two-fold dilutions are then made in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted this compound. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Bacterial Membrane Potential Assay
The effect of this compound on bacterial membrane potential can be assessed using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).
-
Bacterial Cell Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., PBS with glucose). The cells are then resuspended in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.2).
-
Dye Loading: DiSC₃(5) is added to the bacterial suspension to a final concentration of typically 2 µM. The suspension is incubated in the dark to allow the dye to accumulate in the polarized cells, which results in fluorescence quenching.
-
Fluorescence Measurement: The baseline fluorescence is monitored using a fluorometer (excitation ~622 nm, emission ~670 nm).
-
Addition of this compound: this compound is added to the cell suspension at various concentrations.
-
Data Analysis: Depolarization of the cell membrane by this compound causes the release of DiSC₃(5) from the cells, resulting in an increase in fluorescence. The rate and extent of this fluorescence increase are indicative of the protonophore activity of the compound.
Caption: Experimental workflow for the bacterial membrane potential assay.
Oxidative Phosphorylation Assessment (Oxygen Consumption Rate)
The impact of this compound on oxidative phosphorylation can be determined by measuring the oxygen consumption rate (OCR) of bacterial cells.
-
Cell Preparation: Bacterial cells are grown and prepared similarly to the membrane potential assay.
-
OCR Measurement Setup: A specialized instrument, such as a high-resolution respirometer or a plate-based oxygen consumption analyzer, is used. The bacterial suspension is placed in the measurement chamber.
-
Basal OCR Measurement: The baseline oxygen consumption rate of the cells is recorded.
-
Addition of this compound: this compound is injected into the chamber. As an uncoupler, this compound is expected to increase the OCR as the electron transport chain attempts to compensate for the dissipated proton gradient.
-
Addition of Inhibitors: To further dissect the effects, inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III) can be added to confirm that the observed oxygen consumption is linked to this pathway.
-
Data Analysis: The changes in OCR upon the addition of this compound and inhibitors are analyzed to determine the extent of uncoupling of oxidative phosphorylation.[8][9]
Conclusion
Both natural and synthetic this compound exhibit potent antibacterial activity, primarily through the disruption of the bacterial membrane potential via a protonophore mechanism. The availability of a high-purity, structurally verified synthetic version provides a reliable and consistent source for research and development, overcoming the potential variabilities associated with natural product isolation. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this promising class of antibiotics.
References
- 1. 3,5-DICHLORO-2-HYDROXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 4. Synthesis method of 3,5-dichlorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drexel.edu [drexel.edu]
- 9. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pyrrolomycin D
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. Pyrrolomycin D, a chlorinated polypyrrole antibiotic, requires meticulous disposal procedures to mitigate potential environmental and health risks. This guide provides essential, step-by-step information for the proper management of this compound waste, aligning with best practices for cytotoxic and hazardous material disposal.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound was not found in the public domain, the following general procedures for handling potent and potentially cytotoxic compounds should be strictly adhered to.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against exposure. All personnel handling this compound should wear:
-
Gloves: Chemical-resistant nitrile gloves are recommended. Double-gloving may be necessary depending on the concentration and quantity being handled.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A buttoned, full-length lab coat should be worn to protect street clothes.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood.
Engineering Controls:
-
All handling of this compound, especially of powdered forms or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Work surfaces should be covered with absorbent, disposable bench paper.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is critical to prevent contamination and ensure regulatory compliance. The following steps outline the recommended disposal pathway.
-
Segregation at the Source:
-
Immediately after use, all materials that have come into contact with this compound must be segregated as hazardous chemical waste.
-
This includes, but is not limited to:
-
Empty or partially empty vials of the compound.
-
Contaminated PPE (gloves, disposable lab coats).
-
Pipette tips, serological pipettes, and other disposable labware.
-
Contaminated bench paper and wipes.
-
Aqueous and solvent waste containing this compound.
-
-
-
Waste Containerization:
-
Solid Waste: Contaminated solids should be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Cytotoxic").
-
Liquid Waste: Liquid waste containing this compound should be collected in a dedicated, shatter-resistant, and leak-proof container. The container must be compatible with the solvents used and clearly labeled as "Hazardous Waste" with the full chemical name and concentration. Never mix incompatible waste streams.
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container that is also labeled for hazardous chemical waste.
-
-
Waste Storage:
-
Hazardous waste containers should be kept closed at all times, except when adding waste.
-
Store waste in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to control any potential spills.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
The primary method for the destruction of cytotoxic and potent chemical compounds is high-temperature incineration.[1] This process ensures the complete destruction of the active molecule.
-
Never dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
| Parameter | Value (Example) | Significance for Disposal |
| CAS Number | 81910-07-8 | Unique identifier for the chemical.[2] |
| Molecular Formula | C11H4Cl5NO2 | Provides information on the chemical composition.[2][3] |
| Hazard Class | (e.g., 6.1) | Determines the primary risk associated with the substance. |
| Packing Group | (e.g., III) | Indicates the degree of danger the substance presents. |
| LD50 (Oral, Rat) | (e.g., <50 mg/kg) | Indicates high toxicity and the need for stringent handling and disposal procedures. |
| Ecotoxicity | (e.g., Toxic to aquatic life) | Highlights the importance of preventing release into the environment. |
Experimental Protocol Integration
When designing experiments involving this compound, the disposal plan should be an integral part of the protocol from the outset.
Example Protocol Step:
6.0 Decontamination and Waste Disposal
-
6.1 Decontamination: Upon completion of the experiment, decontaminate all non-disposable equipment (e.g., glassware, stir bars) by rinsing with a suitable solvent (e.g., ethanol or acetone) three times. Collect all rinsate as hazardous liquid waste. Subsequently, wash with soap and water.
-
6.2 Solid Waste Disposal: Place all contaminated disposable materials, including pipette tips, microfuge tubes, and gloves, into the designated "this compound Solid Hazardous Waste" container.
-
6.3 Liquid Waste Disposal: Collect all aqueous and solvent solutions containing this compound in the designated "this compound Liquid Hazardous Waste" container.
-
6.4 Final Cleanup: Wipe down the work area in the chemical fume hood with a suitable deactivating agent (if available and validated) or a cleaning agent, and dispose of the wipes as solid hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
